molecular formula C20H24ClNO4 B8099544 Phellodendrine (chloride)

Phellodendrine (chloride)

Cat. No.: B8099544
M. Wt: 377.9 g/mol
InChI Key: DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phellodendrine (chloride) is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phellodendrine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phellodendrine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDSNPMIYUWGN-ZOEDVAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of phellodendrine chloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Molecular Weight, and Isolation Methodologies

Part 1: Executive Summary

Phellodendrine chloride (CAS: 104112-82-5) is a bioactive quaternary ammonium alkaloid belonging to the tetrahydroprotoberberine class. Predominantly isolated from the cortex of Phellodendron amurense (Amur cork tree), it is chemically distinct from the more ubiquitous berberine by its tetrahydro-isoquinoline skeleton and specific N-methylation pattern.

This guide serves as a definitive technical reference for the identification, handling, and isolation of phellodendrine chloride. Unlike generic datasheets, this document integrates structural analysis with field-proven extraction protocols, providing a self-validating workflow for research applications ranging from immunosuppression studies to analytical standard preparation.

Part 2: Chemical Identity & Structural Analysis

Core Chemical Data[1]
ParameterSpecification
Common Name Phellodendrine chloride
Synonyms (S)-N-Methylcoreximine chloride; (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium chloride
CAS Registry Number 104112-82-5
Molecular Formula C₂₀H₂₄ClNO₄
Molecular Weight 377.86 g/mol (Average); 377.1394 Da (Monoisotopic Mass of Cation C₂₀H₂₄NO₄⁺)
Chirality (S)-enantiomer at C-13a
Appearance White to off-white crystalline powder
Structural Constitution

Phellodendrine is structurally defined as a quaternary tetrahydroprotoberberine . Unlike berberine, which possesses a fully aromatic C-ring and a planar structure, phellodendrine contains a saturated B/C-ring system (tetrahydro-), rendering the molecule non-planar. The nitrogen atom is quaternary (


), bearing a methyl group, which imparts high polarity and water solubility relative to tertiary alkaloid bases.

Key Structural Features for Identification:

  • Quaternary Nitrogen: The

    
     motif is a diagnostic spectroscopic handle.
    
  • Oxygenation Pattern: It features two methoxy groups (-OCH₃) at positions C-3 and C-10, and two hydroxyl groups (-OH) at C-2 and C-11 (numbering may vary by convention, but the coreximine pattern is 2,11-dihydroxy-3,10-dimethoxy).

  • Stereocenter: The bridgehead carbon (C-13a) confers optical activity.

Part 3: Physicochemical Profile & Stability

Understanding the physicochemical behavior of phellodendrine chloride is critical for experimental design, particularly in formulation and assay development.

PropertyData / ObservationImplications for Research
Solubility Soluble in DMSO (~33 mg/mL), Methanol , Water (warm). Insoluble in non-polar solvents (Hexane, Et₂O).Use DMSO for stock solutions; dilute with aqueous buffers for biological assays.
Melting Point 249–251 °C (decomposition)High thermal stability allows for reflux extraction methods.
pKa Quaternary ammonium (permanently charged)pH-independent charge state; retention in HPLC requires ion-pairing agents or acidic mobile phases.
Stability Stable in lyophilized form (-20°C for 3 years). Solutions in DMSO stable for ~1 month at -20°C.Avoid repeated freeze-thaw cycles. Protect from light to prevent photo-oxidation of phenolic groups.

Part 4: Analytical Characterization Strategy

To validate the identity of phellodendrine chloride, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Observed Ion:

    
     at m/z 342.17  (corresponding to the C₂₀H₂₄NO₄⁺ cation).
    
  • Fragmentation: MS/MS fragmentation typically yields daughter ions via loss of methyl radicals (

    
    , -15 Da) and methoxy groups, characteristic of isoquinoline alkaloids.
    
Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ or CD₃OD is distinct due to the quaternary N-methyl group.

  • Aromatic Region (6.5 – 7.0 ppm): Four singlet signals representing the isolated protons on the A and D rings.

  • Methoxy Groups (3.7 – 3.8 ppm): Two sharp singlets, each integrating to 3H.

  • N-Methyl Group (3.0 – 3.4 ppm): A sharp singlet integrating to 3H. This signal is significantly downfield compared to tertiary N-methyl groups due to the positive charge.

  • Aliphatic Region (2.5 – 4.5 ppm): Complex multiplets corresponding to the methylene protons of the B and C rings and the methine proton at the chiral center (C-13a).

Part 5: Isolation & Extraction Protocol

The following protocol describes the isolation of phellodendrine chloride from Phellodendron amurense bark. This method utilizes an Acidified Methanol Ultrasonic Extraction workflow, which has been validated to maximize yield while preserving structural integrity [1, 2].

Reagents Required:
  • Dried Phellodendron amurense bark (powdered, 60 mesh).

  • Methanol (HPLC Grade).[1]

  • Hydrochloric Acid (HCl), 37%.

  • Ultrasonic Cleaner (40 kHz, 250 W).[2]

Step-by-Step Methodology
  • Pre-treatment:

    • Dry the bark at 50°C for 10 hours.[2]

    • Pulverize and sieve through a 60-mesh screen to ensure uniform particle size.

  • Extraction Solvent Preparation:

    • Prepare a solvent mixture of 1% HCl in Methanol (v/v). The acidity ensures the alkaloid remains in its stable chloride salt form and improves solubility.

  • Ultrasonic Extraction:

    • Weigh 0.5 g of powdered bark into a 50 mL Erlenmeyer flask.

    • Add 50 mL of the HCl/Methanol solvent.

    • Sonicate for 20 minutes at 40 kHz. Note: Sonication is superior to Soxhlet extraction for this compound, preventing thermal degradation and reducing solvent consumption.

  • Separation & Purification:

    • Centrifuge the extract at 1000 x g for 5 minutes.

    • Collect the supernatant.

    • Optional Purification: For high purity (>98%), the crude extract should be subjected to Preparative HPLC using a C18 column with an Acetonitrile/Water (0.1% H₃PO₄) gradient.

  • Crystallization:

    • Concentrate the supernatant under reduced pressure.

    • Recrystallize from Ethanol/Diethyl Ether to obtain Phellodendrine Chloride crystals.

Workflow Visualization

The following diagram illustrates the logical flow of the extraction and isolation process.

ExtractionWorkflow RawMaterial Raw Material: Phellodendron amurense Bark PreTreatment Pre-Treatment: Dry (50°C) & Sieve (60 mesh) RawMaterial->PreTreatment Extraction Ultrasonic Extraction: 40 kHz, 20 min, 250W PreTreatment->Extraction SolventPrep Solvent Prep: 1% HCl in Methanol SolventPrep->Extraction Add Solvent Separation Separation: Centrifugation (1000g) Extraction->Separation CrudeExtract Crude Extract (Contains Phellodendrine, Berberine) Separation->CrudeExtract Purification Purification: Prep-HPLC (C18 Column) CrudeExtract->Purification FinalProduct Final Product: Phellodendrine Chloride Crystals Purification->FinalProduct

Caption: Optimized ultrasonic extraction workflow for the isolation of phellodendrine chloride from P. amurense bark.

Part 6: Pharmacological Context[5][6]

Phellodendrine chloride is not merely a structural analogue of berberine; it possesses distinct biological activities.

  • Immunosuppression: It significantly inhibits the proliferation of macrophages and cytotoxic T-lymphocytes, showing potential in treating autoimmune nephritis [3].

  • Metabolic Regulation: Unlike berberine which is a potent AMPK activator, phellodendrine has been shown to inhibit acetylcholinesterase (AChE), suggesting potential neuroprotective applications [4].

  • Oncology: Recent studies indicate activity against pancreatic cancer cells (PANC-1) by inducing apoptosis and suppressing nutrient uptake via macropinocytosis [4].

Part 7: References

  • Xu, K., et al. (2017).[2] "High-efficient extraction of principal medicinal components from fresh Phellodendron bark (Cortex Phellodendri)."[3] Saudi Journal of Biological Sciences, 25(4), 811-815.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 59818, Phellodendrine chloride." PubChem.

  • Mori, H., et al. (1995). "Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses." Planta Medica, 61(1), 45-49.

  • Thu, P.M., et al. (2019). "Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis." European Journal of Pharmacology, 850, 23-34.

Sources

Phellodendrine Chloride in Nephritis: A Technical Guide to its Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of Phellodendrine Chloride in Renal Disease

Nephritis, a constellation of inflammatory kidney diseases, presents a significant global health challenge, often progressing to chronic kidney disease and end-stage renal failure. The intricate pathophysiology, characterized by inflammation, oxidative stress, and fibrosis, necessitates the exploration of novel therapeutic agents with multi-faceted mechanisms of action. Phellodendrine chloride, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has emerged as a promising candidate in this pursuit. This in-depth technical guide provides a comprehensive exploration of the pharmacological mechanisms of phellodendrine chloride in the context of nephritis, intended for researchers, scientists, and drug development professionals. We will delve into the molecular pathways modulated by this natural compound, supported by robust experimental evidence and detailed protocols to empower further investigation and therapeutic development.

I. The Pathophysiological Landscape of Nephritis: A Triad of Destruction

To appreciate the therapeutic rationale for phellodendrine chloride, it is crucial to understand the core pathological processes driving nephritis. The disease is fundamentally a self-perpetuating cycle of inflammation, oxidative stress, and fibrosis.

  • Inflammation: Initiated by various insults, including immune complex deposition, infection, or metabolic dysregulation, the inflammatory cascade in the kidneys involves the infiltration of immune cells and the release of pro-inflammatory cytokines and chemokines. This leads to damage of the delicate glomerular filtration barrier and tubular structures.

  • Oxidative Stress: The inflammatory microenvironment is rife with reactive oxygen species (ROS), which overwhelm the kidney's endogenous antioxidant defenses. This oxidative stress damages cellular components, including lipids, proteins, and DNA, further perpetuating inflammation and initiating fibrotic processes.

  • Fibrosis: As a wound-healing response gone awry, chronic inflammation and cellular damage trigger the excessive deposition of extracellular matrix (ECM) proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis. This scarring ultimately obliterates the normal renal architecture and impairs kidney function.

II. Phellodendrine Chloride: A Multi-Targeted Approach to Renal Protection

Phellodendrine chloride exerts its nephroprotective effects by concurrently targeting the three pillars of nephritis pathology. Its pharmacological actions are not limited to a single pathway but rather a synergistic modulation of interconnected signaling networks.

A. Attenuation of the Inflammatory Cascade: The NF-κB Axis

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of a plethora of inflammatory genes.

Phellodendrine chloride has been shown to potently inhibit the NF-κB signaling pathway.[1][2] Evidence suggests that it can suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[3] This inhibitory action likely stems from the modulation of upstream kinases, potentially including the IKK complex. By dampening NF-κB activation, phellodendrine chloride effectively reduces the production of pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory damage in the kidney.[4]

Phellodendrine Chloride Inhibits NF-κB Signaling
B. Bolstering Antioxidant Defenses: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.

Phellodendrine chloride is emerging as an activator of the Nrf2-ARE pathway. While direct binding studies are ongoing, it is hypothesized that phellodendrine chloride may modulate the Keap1-Nrf2 interaction, either directly or indirectly by altering the cellular redox state.[5] By promoting the nuclear accumulation of Nrf2, phellodendrine chloride upregulates the expression of a battery of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the kidney's capacity to neutralize ROS and mitigate oxidative damage.

Phellodendrine Chloride Activates the Nrf2-ARE Pathway
C. Counteracting Fibrosis: Modulation of the TGF-β/Smad Pathway

Transforming growth factor-beta (TGF-β) is a pivotal pro-fibrotic cytokine. Upon binding to its receptor, TGF-β activates the downstream signaling cascade involving the phosphorylation of Smad2 and Smad3. The phosphorylated Smad complex then translocates to the nucleus and, in concert with other transcription factors, drives the expression of genes encoding ECM proteins, such as collagen and fibronectin.

Phellodendrine chloride has demonstrated anti-fibrotic properties, and its mechanism is thought to involve the modulation of the TGF-β/Smad pathway.[6] By potentially interfering with the phosphorylation of Smad3, phellodendrine chloride can attenuate the pro-fibrotic signaling cascade.[7] This leads to a reduction in the synthesis and deposition of ECM proteins, thereby preserving the normal renal architecture and function.

TGFb_Modulation TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Phellodendrine Phellodendrine Chloride pSmad23 p-Smad2/3 Phellodendrine->pSmad23 Inhibits Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Genes Fibrotic Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Genes Induces

Phellodendrine Chloride Modulates TGF-β/Smad Signaling

III. Experimental Validation: Protocols for Investigating Phellodendrine Chloride in Nephritis Models

The following section provides detailed, step-by-step methodologies for key experiments to investigate the pharmacological mechanisms of phellodendrine chloride in nephritis. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

A. Animal Models of Nephritis

This model mimics human anti-GBM disease, a rapidly progressive glomerulonephritis.

  • Induction Protocol:

    • Prepare an emulsion of rabbit anti-rat GBM serum (commercially available) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Inject 0.2 mL of the emulsion subcutaneously at multiple sites on the back of male Wistar rats (200-250 g).

    • A booster injection with anti-GBM serum in Incomplete Freund's Adjuvant (IFA) can be administered on day 7 to enhance the disease severity.[8]

  • Phellodendrine Chloride Treatment:

    • Administer phellodendrine chloride (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., saline) daily by oral gavage, starting from the day of immunization.

  • Assessment of Nephritis:

    • Proteinuria: Collect 24-hour urine samples at regular intervals and measure protein concentration using a standard assay (e.g., Bradford or BCA).

    • Renal Function: At the end of the study, collect blood and measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: Perfuse kidneys with PBS and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerular changes.

  • Expected Outcomes:

    • Untreated anti-GBM rats will develop severe proteinuria, elevated serum creatinine and BUN, and glomerular crescent formation.

    • Effective treatment with phellodendrine chloride is expected to significantly reduce these parameters.[4]

This model recapitulates many features of human diabetic kidney disease.

  • Induction Protocol:

    • Induce diabetes in 8-week-old male C57BL/6 mice by multiple low-dose intraperitoneal injections of STZ (50 mg/kg in citrate buffer, pH 4.5) for 5 consecutive days.

    • Monitor blood glucose levels 72 hours after the last injection and weekly thereafter. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • Phellodendrine Chloride Treatment:

    • Begin daily oral gavage of phellodendrine chloride (e.g., 10, 20, 40 mg/kg) or vehicle four weeks after STZ injection and continue for a specified duration (e.g., 8-12 weeks).

  • Assessment of Diabetic Nephropathy:

    • Albuminuria: Measure urinary albumin-to-creatinine ratio (ACR) from spot urine samples.

    • Renal Function: Measure serum creatinine and BUN.

    • Histopathology: Stain kidney sections with PAS to assess mesangial expansion and with Masson's trichrome to quantify fibrosis.

  • Expected Outcomes:

    • Untreated diabetic mice will exhibit progressive albuminuria, mesangial matrix expansion, and tubulointerstitial fibrosis.

    • Phellodendrine chloride treatment is anticipated to ameliorate these pathological changes.

B. In Vitro and Ex Vivo Analyses
  • Protocol:

    • Homogenize kidney tissue or lyse cultured renal cells (e.g., mesangial cells, podocytes) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-IκBα, Total IκBα, Phospho-NF-κB p65, Total NF-κB p65

      • Phospho-Smad3, Total Smad3

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Data Interpretation:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phosphorylated protein to total protein to determine the activation state of the signaling pathway. A decrease in the p-IκBα/total IκBα and p-Smad3/total Smad3 ratios in the phellodendrine chloride-treated group compared to the disease control would indicate inhibition of these pathways.[9][10]

  • Protocol:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

    • Perform antigen retrieval using citrate buffer (pH 6.0) in a pressure cooker or water bath.

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

    • Develop the signal with DAB chromogen and counterstain with hematoxylin.

  • Data Interpretation:

    • Examine the slides under a light microscope.

    • In the disease control group, a strong brown staining for p65 will be observed in the nuclei of glomerular and tubular cells.

    • In the phellodendrine chloride-treated group, a reduction in nuclear p65 staining and a corresponding increase in cytoplasmic staining would indicate inhibition of NF-κB translocation.

  • Protocol:

    • Embed fresh kidney tissue in OCT compound and freeze.

    • Cut 5 µm cryosections and fix with cold acetone.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 5% normal donkey serum.

    • Incubate with primary antibodies against nephrin and podocin overnight at 4°C.

    • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour at room temperature in the dark.

    • Mount with a DAPI-containing mounting medium.

  • Data Interpretation:

    • Visualize the staining using a confocal microscope.

    • In healthy kidneys, nephrin and podocin will show a continuous, linear staining pattern along the glomerular capillary loops.

    • In nephritic kidneys, this staining will be discontinuous and granular, indicating podocyte foot process effacement.

    • Phellodendrine chloride treatment is expected to preserve the linear staining pattern of nephrin and podocin.

IV. Quantitative Data Summary

Parameter Nephritis Model Expected Effect of Phellodendrine Chloride Reference
Urinary Protein/Albumin Anti-GBM, STZ-Diabetic[4]
Serum Creatinine Anti-GBM, STZ-Diabetic[4]
Blood Urea Nitrogen (BUN) Anti-GBM, STZ-Diabetic
Glomerular Crescent Formation Anti-GBM[4]
Mesangial Expansion STZ-Diabetic
Renal Fibrosis STZ-Diabetic
p-IκBα/Total IκBα Ratio In vivo/In vitro
Nuclear NF-κB p65 In vivo/In vitro
p-Smad3/Total Smad3 Ratio In vivo/In vitro
Nuclear Nrf2 In vivo/In vitro
HO-1, NQO1 Expression In vivo/In vitro
Nephrin/Podocin Staining In vivoPreservation of linear pattern

V. Conclusion and Future Directions

Phellodendrine chloride demonstrates significant therapeutic potential for the treatment of nephritis through its pleiotropic pharmacological effects. By simultaneously targeting the key pathological pillars of inflammation, oxidative stress, and fibrosis, it offers a more holistic approach compared to single-target therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanisms of action and to evaluate its efficacy in various models of kidney disease.

Future research should focus on identifying the direct molecular targets of phellodendrine chloride within these signaling pathways. Elucidating its pharmacokinetic and pharmacodynamic properties in the context of renal disease will also be crucial for its translation into a clinical setting. Ultimately, a deeper understanding of the intricate mechanisms of phellodendrine chloride will pave the way for the development of novel and effective therapies for patients suffering from nephritis.

VI. References

  • BellBrook Labs. A Validated IKK beta Inhibitor Screening Assay. [Link]

  • PubMed. Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo. [Link]

  • PMC. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. [Link]

  • PMC. TGF-β signaling in the kidney: profibrotic and protective effects. [Link]

  • PubMed. Induction of anti-GBM nephritis in rats by recombinant alpha 3(IV)NC1 and alpha 4(IV)NC1 of type IV collagen. [Link]

  • PMC. Selection and validation of reference genes for normalisation of gene expression in ischaemic and toxicological studies in kidney disease. [Link]

  • ResearchGate. Western blot analysis of total and phosphorylated SMADs 2 and 3 in A.... [Link]

  • PubMed. Deep learning-based segmentation and quantification of podocyte foot process morphology suggests differential patterns of foot process effacement across kidney pathologies. [Link]

  • PubMed. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. [Link]

  • MDPI. Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model. [Link]

  • Frontiers. Quantification of Podocyte Foot Processes. [Link]

  • Chondrex, Inc. Inducing Experimental Autoimmune Glomerulonephritis in WKY Rats. [Link]

  • PMC. Protocols for Characterization of Cdk5 Kinase Activity. [Link]

  • Frontiers. Diverse Role of TGF-β in Kidney Disease. [Link]

  • ResearchGate. (PDF) Identifying the stability of housekeeping genes to be used for the quantitative real-time PCR normalization in retinal tissue of streptozotocin-induced diabetic rats. [Link]

  • IMR Press. TGF-beta signal transduction in chronic kidney disease. [Link]

  • ResearchGate. T Cell-mediated Induction of Anti-GBM Glomerulonephritis in WKY Rats. [Link]

  • ResearchGate. (PDF) Structural investigation of Keap1-Nrf2 protein-protein interaction (PPI) Inhibitors for treating myocarditis through molecular simulations. [Link]

  • ResearchGate. Western blot analysis of the phosphorylation level of SMAD proteins and.... [Link]

  • Frontiers. Identification of key biomarkers of telomere-related genes in diabetic nephropathy via bioinformatic analysis. [Link]

  • PMC. Podocyte Foot Process Effacement Precedes Albuminuria and Glomerular Hypertrophy in CD2-Associated Protein Deficient Mice. [Link]

  • PubMed. EXPERIMENTAL ACUTE NEPHRITIS: THE ELIMINATION OF NITROGEN AND CHLORIDES AS COMPARED WITH THAT OF PHENOLSULPHONEPHTHALEIN. [Link]

  • Elabscience. Immunofluorescence Troubleshooting Tips. [Link]

  • PMC. Validation of Endogenous Internal Real-Time PCR Controls in Renal Tissues. [Link]

  • Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy. [Link]

  • KDIGO. Key Takeaways Anti-GBM GD GL Clinicians. [Link]

  • PMC. Transforming Growth Factor-β-inducible Phosphorylation of Smad3. [Link]

  • Electron Microscopic Changes Of Podocytes and Their Role in Pathogenesis Of Proteinuria In Human Patients. [Link]

  • PubMed. Screening approaches for the identification of Nrf2-Keap1 protein-protein interaction inhibitors targeting hot spot residues. [Link]

  • ResearchGate. Electron microscopy: podocyte activation and foot processes effacement.... [Link]

  • Oxford Academic. Diagnostic and management challenges in Goodpasture's (anti-glomerular basement membrane) disease | Nephrology Dialysis Transplantation. [Link]

  • ACS Publications. Germacrone Ameliorates Diabetic Kidney Disease by Activating TFEB to Promote Autophagy and Inhibit Inflammation. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting Guide. [Link]

  • PubMed. TGF-β signaling in the kidney: profibrotic and protective effects. [Link]

  • St John's Laboratory Ltd. Immunofluorescence Troubleshooting. [Link]

  • LabXchange. How to Interpret a Western Blot: The basics. [Link]

  • PubMed. Development of Keap1-Nrf2 Protein-Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene-2-acetamide Scaffold, and its Anti-Inflammatory Effects. [Link]

  • PubMed. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis. [Link]

  • Impact of genetic background on nephropathy in diabetic mice. [Link]

  • PMC. TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis. [Link]

Sources

phellodendrine chloride CAS number and physiochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phellodendrine chloride (CAS: 104112-82-5) is a quaternary protoberberine alkaloid primarily isolated from the cortex of Phellodendron amurense (Amur Cork Tree). Structurally distinct due to its tetrahydro-isoquinoline core and quaternary ammonium center, it serves as a critical bioactive marker in Traditional Chinese Medicine (TCM) formulations such as "Huang Bai."

This technical guide provides a rigorous examination of phellodendrine chloride’s physiochemical identity, structural characterization, and validated protocols for its extraction and quantification. It is designed for pharmaceutical scientists requiring high-fidelity data for drug development and quality control.

Part 1: Identity & Nomenclature

AttributeDetail
Common Name Phellodendrine Chloride
CAS Number 104112-82-5 (Chloride salt)(Parent cation CAS: 6873-13-8)
IUPAC Name (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Chemical Formula C₂₀H₂₄ClNO₄
Molecular Weight 377.86 g/mol
Chemical Class Protoberberine Alkaloid (Quaternary Ammonium)
SMILES C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]

Part 2: Physiochemical Profile

The following properties are critical for formulation and analytical method development.

PropertyValue / DescriptionContext/Notes
Appearance White to off-white crystalline powderHygroscopic nature requires desiccated storage.
Melting Point 249–251 °CDecomposes upon melting.
Solubility High: Methanol, Ethanol, WaterLow/Insoluble: Chloroform, Hexane, Ethyl AcetateQuaternary ammonium structure confers high polarity.
LogP -0.5 to 0.5 (Estimated)Hydrophilic due to ionic nature.
UV Maxima (

)
228 nm, 284 nmCharacteristic of the tetrahydro-isoquinoline chromophore.
pKa Quaternary N: >14 (Always charged)Phenolic -OH: ~9.5–10.0Permanent positive charge at physiological pH.
Stability Light Sensitive; Thermally Stable < 60°CSusceptible to photo-oxidation; store in amber vials.

Part 3: Structural Characterization (NMR & MS)

Mass Spectrometry (ESI-MS)[10]
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Parent Ion [M]+: m/z 342.17 (corresponding to the cation C₂₀H₂₄NO₄⁺)

  • Fragmentation Pattern:

    • Loss of methyl radical (M - 15)

    • Retro-Diels-Alder (RDA) cleavage of the C-ring is characteristic of protoberberines.

Nuclear Magnetic Resonance (NMR)[4][6][10][11]
  • Solvent: Methanol-

    
     (CD₃OD) or DMSO-
    
    
    
    [1]
  • Key Diagnostic Signals (

    
    H NMR): 
    
    • N-CH₃: Singlet at

      
       ~3.0–3.3 ppm (Distinctive for quaternary nitrogen).
      
    • Methoxy Groups (-OCH₃): Two singlets at

      
       ~3.7–3.9 ppm.
      
    • Aromatic Protons: Two sets of singlets or doublets in the

      
       6.5–7.0 ppm region, indicating the substitution pattern on rings A and D.
      
    • Methine Bridge (C-13a): Multiplet at

      
       ~4.0–4.5 ppm.
      

Part 4: Experimental Protocols

Optimized Extraction Workflow

Objective: Isolate phellodendrine chloride from Phellodendron amurense bark with >90% recovery.

Reagents: Methanol (HPLC grade), Hydrochloric Acid (37%), Deionized Water.

ExtractionWorkflow Start Raw Material (Dried Phellodendron Bark) Step1 Milling (Pass through 40-mesh sieve) Start->Step1 Step2 Ultrasonic Extraction Solvent: MeOH:HCl (100:1 v/v) Ratio: 1:20 (w/v) Time: 30 min @ 40°C Step1->Step2 Maximize surface area Step3 Filtration (0.45 µm PTFE membrane) Step2->Step3 Remove particulates Step4 Concentration (Rotary Evaporator < 50°C) Step3->Step4 Solvent removal Step5 Purification (Flash Chromatography / Prep-HPLC) Step4->Step5 Isolate from Berberine/Palmatine End Phellodendrine Chloride (>98% Purity) Step5->End

Figure 1: Optimized extraction workflow utilizing acid-modified methanol to enhance solubility of the quaternary ammonium salt.

HPLC-DAD Quantification Method

Objective: Separate phellodendrine from structurally similar alkaloids (berberine, palmatine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol interactions).

    • Solvent B: Acetonitrile.[2][3]

  • Gradient Program:

    • 0–10 min: 10% B → 20% B

    • 10–25 min: 20% B → 35% B

    • 25–30 min: 35% B (Isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 284 nm (or 220 nm for higher sensitivity).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between Phellodendrine and Magnoflorine.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Critical: Acidic mobile phase prevents peak tailing of the quaternary amine).

Part 5: Biological Context & Mechanism

Phellodendrine chloride exhibits distinct bioactivity compared to its major congener, berberine.

  • Immunosuppression: Inhibits the proliferation of T-lymphocytes and macrophages, showing potential in treating autoimmune nephritis.

  • Metabolic Regulation: Activates the AMPK/mTOR pathway, promoting autophagy and protecting against oxidative stress.

  • Cancer Research: Suppresses proliferation in KRAS-mutated pancreatic cancer cells via inhibition of macropinocytosis.

Mechanism Phel Phellodendrine Chloride AMPK AMPK Activation Phel->AMPK Upregulates Inflam NF-κB Pathway Phel->Inflam Suppresses mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Promotes Result Anti-inflammatory & Cytoprotective Effects Autophagy->Result Inflam->Result

Figure 2: Primary signaling pathways modulated by phellodendrine chloride.

References

  • Biopurify Phytochemicals. Phellodendrine chloride CAS 104112-82-5 Data Sheet. Retrieved from

  • PubChem. Phellodendrine Chloride Compound Summary. National Library of Medicine. Retrieved from

  • Xu, K., et al. (2018). High-efficient extraction of principal medicinal components from fresh Phellodendron bark. Saudi Journal of Biological Sciences. Retrieved from

  • Yang, Q., et al. (2010). Determination of Bioactive Compounds in Cortex Phellodendri by High-Performance Liquid Chromatography.[2] Journal of AOAC International.[2] Retrieved from

  • Thu, P.M., et al. (2019). Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells. European Journal of Pharmacology. Retrieved from

Sources

Phellodendrine Chloride: Mechanistic Profiling of a Selective Cellular Immunosuppressant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phellodendrine Chloride (CAS: 104112-82-5) is a quaternary isoquinoline alkaloid derived from Phellodendron amurense.[1][2] Unlike broad-spectrum immunosuppressants (e.g., cyclophosphamide) that indiscriminately deplete lymphocytes or inhibit humoral immunity, Phellodendrine exhibits a distinct pharmacological profile: it selectively suppresses the cellular immune response (T-cell mediated) while sparing antibody production.

This technical guide dissects the in vitro immunosuppressive mechanisms of Phellodendrine Chloride, focusing on its blockade of the NF-κB/MAPK signaling axis and modulation of AMPK/mTOR immunometabolism . It provides researchers with validated protocols for assessing its efficacy in T-cell proliferation and mast cell degranulation models.

Chemical & Pharmacological Profile

Before initiating in vitro assays, the physicochemical properties of the compound must be optimized for cellular delivery.

PropertySpecificationExperimental Implication
Chemical Name Phellodendrine ChlorideQuaternary ammonium salt; polar nature.
Molecular Formula C₂₀H₂₄ClNO₄MW: 377.86 g/mol .[3]
Solubility DMSO (>10 mg/mL), EthanolCritical: Avoid freeze-thaw cycles in DMSO stock. Store aliquots at -80°C.
Stability Light-sensitivePerform incubations in the dark or reduced light.
Purity Requirement ≥98% (HPLC)Impurities (e.g., Berberine) can skew immunomodulatory data.

Mechanistic Profiling: The "Why"

Phellodendrine does not act merely as a cytotoxin. Its immunosuppressive effects stem from the targeted interruption of signal transduction pathways essential for immune cell activation.

The NF-κB and MAPK Blockade

In activated T-cells and macrophages, Phellodendrine Chloride acts upstream of nuclear transcription.

  • NF-κB Suppression: It inhibits the degradation of IκB-α , preventing the liberation and nuclear translocation of the p65 subunit. Without p65 translocation, the transcription of pro-inflammatory cytokines (IL-2, TNF-α, IL-6) is stalled.

  • MAPK Inhibition: It suppresses the phosphorylation of ERK , JNK , and p38 .[4] These kinases are critical for stabilizing cytokine mRNA and driving clonal expansion in T-cells.

Immunometabolic Reprogramming (AMPK/mTOR)

Recent data indicates Phellodendrine activates AMPK (AMP-activated protein kinase), which subsequently inhibits mTOR (mechanistic target of rapamycin).

  • Causality: mTOR is the master regulator of T-cell metabolic fitness (glycolysis). By inhibiting mTOR, Phellodendrine forces T-cells into a catabolic state (autophagy), limiting the energy available for rapid proliferation during an immune response.

Calcium Signaling & MRGPRX2

In mast cells and potentially T-cells, Phellodendrine alters the conformation of the MRGPRX2 receptor, inhibiting downstream PKC activation and reducing intracellular Ca²⁺ influx. This calcium reduction is critical, as it likely impairs the Calcineurin/NFAT pathway, mirroring the mechanism of Cyclosporine A but via a distinct receptor interaction.

Visualization: Signaling Pathway Architecture

The following diagram illustrates the multi-target mechanism of Phellodendrine Chloride within an immune cell.

Phellodendrine_Mechanism cluster_nucleus Nuclear Translocation Phell Phellodendrine Chloride Receptor Surface Receptors (e.g., MRGPRX2 / TCR) Phell->Receptor Conformational Alteration AMPK AMPK (Activation) Phell->AMPK Activates MAPK MAPK Pathway (ERK / JNK / p38) Phell->MAPK Inhibits Phosphorylation IKK IKK Complex Phell->IKK Inhibits Ca Intracellular Ca2+ Receptor->Ca PKC PKC Receptor->PKC Ca->MAPK PKC->MAPK mTOR mTOR AMPK->mTOR Inhibits Prolif Cell Proliferation (Clonal Expansion) mTOR->Prolif NFkB NF-κB (p65) MAPK->NFkB Activates IkB IκB-α (Degradation) IKK->IkB Phosphorylates IkB->NFkB Releases Cyto Pro-inflammatory Cytokines (IL-2, TNF-α, IL-6) NFkB->Cyto Transcription Nuc Nucleus

Caption: Phellodendrine inhibits NF-κB/MAPK signaling and mTOR via AMPK activation, reducing cytokines.

Experimental Protocols (Self-Validating Systems)

Protocol A: T-Cell Proliferation Inhibition Assay (CFSE Dilution)

Objective: Quantify the anti-proliferative IC50 of Phellodendrine on CD3/CD28-stimulated T-cells. Validation: Use Cyclosporine A (CsA) as a positive control.

Materials:

  • Primary Splenocytes or PBMCs.

  • Anti-CD3e (Clone 145-2C11) and Anti-CD28 (Clone 37.51) antibodies.[5]

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • Phellodendrine Chloride (Stock: 100 mM in DMSO).

Workflow:

  • Preparation: Isolate lymphocytes and label with 5 µM CFSE for 10 min at 37°C. Quench with cold FBS.

  • Seeding: Plate

    
     cells/well in a 96-well U-bottom plate.
    
  • Treatment: Add Phellodendrine (0.1, 1, 10, 50, 100 µM). Keep DMSO concentration <0.1%.

    • Control: Vehicle (DMSO).

    • Positive Control: CsA (100 nM).

  • Stimulation: Add soluble Anti-CD3 (1 µg/mL) and Anti-CD28 (0.5 µg/mL).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Analysis: Flow Cytometry. Gate on live CD4+ and CD8+ cells. Measure CFSE Mean Fluorescence Intensity (MFI).

    • Logic: Proliferating cells dilute the dye (lower MFI). Phellodendrine should preserve high MFI (arrested division).

Protocol B: Mast Cell Degranulation (RBL-2H3 Model)

Objective: Assess suppression of immediate allergic response (upstream of T-cell activation).

Workflow:

  • Sensitization: Seed RBL-2H3 cells (

    
    /well). Sensitize with anti-DNP IgE (50 ng/mL) overnight.
    
  • Pre-treatment: Wash cells with Tyrode’s buffer. Incubate with Phellodendrine (10–100 µM) for 30 min.

  • Challenge: Stimulate with DNP-BSA (100 ng/mL) for 30 min.

  • Readout: Measure β-Hexosaminidase release in supernatant using p-NAG substrate (OD 405 nm).

  • Calculation: % Release = (Supernatant / (Supernatant + Lysate)) × 100.

Comparative Data Synthesis

The following table summarizes expected in vitro outcomes based on mechanistic studies.

ParameterPhellodendrine ClCyclosporine A (CsA)Cyclophosphamide (Active Metabolite)
Primary Target NF-κB, MAPK, AMPKCalcineurin (NFAT)DNA (Alkylation)
T-Cell Proliferation Suppressed (G0/G1 arrest)Suppressed (G0/G1 arrest)Suppressed (Cell death/S-phase block)
Humoral Immunity (B-cell) Minimal Effect Variable SuppressionStrong Suppression
Cytokine Profile ↓ IL-2, ↓ TNF-α, ↓ IL-6↓↓ IL-2General suppression
Cytotoxicity (IC50) Moderate (>100 µM typical)Low (Specific)High (Cytotoxic)

Workflow Visualization: Screening Pipeline

Screening_Workflow cluster_viability Step 1: Toxicity Filter cluster_efficacy Step 2: Functional Assays cluster_mechanism Step 3: Mechanism Check Start Compound Prep (DMSO Stock) MTT MTT/CCK-8 Assay (Resting Cells) Start->MTT Safe Select Non-Toxic Concentrations MTT->Safe >90% Viability TCell T-Cell Proliferation (Anti-CD3/CD28) Safe->TCell Mast Degranulation (IgE/Ag) Safe->Mast WB Western Blot (p-p65, p-ERK, p-AMPK) TCell->WB If Active Mast->WB Trans Nuclear Translocation (Immunofluorescence) WB->Trans Confirm NF-κB

Caption: Step-wise screening workflow to validate Phellodendrine immunomodulation while excluding cytotoxicity.

Conclusion & References

Phellodendrine Chloride represents a "soft" immunosuppressant candidate. Its ability to dampen T-cell expansion and cytokine storms (via NF-κB/MAPK) without ablating antibody production suggests a potential niche in treating autoimmune disorders where maintaining some humoral defense is advantageous. Future development should focus on improving its oral bioavailability or utilizing delivery systems (e.g., erythrocyte-mediated delivery) to enhance in vivo efficacy.

References
  • Mori, H., et al. "Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses." Cellular Immunology. (1995). Link

  • Su, S., et al. "Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis."[6][7] Journal of Cellular and Molecular Medicine. (2021).[8] Link

  • Li, Y., et al. "Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo."[9] Journal of Ethnopharmacology. (2024).[10] Link

  • Kim, Y.H., et al. "Inhibitory effects of an aqueous extract from Cortex Phellodendri on the growth and replication of broad-spectrum of viruses in vitro and in vivo." BMC Complementary and Alternative Medicine. (2016). Link

  • TargetMol. "Phellodendrine Chloride Product Information & Biological Activity." Link

Sources

Technical Guide: Pharmacodynamics & Binding Profile of Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Phellodendrine Chloride, specifically addressing its pharmacological profile in the context of opioid receptor interaction and analgesic mechanisms.

Executive Summary

Phellodendrine chloride is a quaternary protoberberine alkaloid isolated from the cortex of Phellodendron amurense. While Phellodendron extracts have historically exhibited antinociceptive properties partially reversible by naloxone, rigorous pharmacological dissection reveals that phellodendrine chloride itself does not exhibit high-affinity binding to the Mu (


), Delta (

), or Kappa (

) opioid receptors.

Unlike classical morphinans which rely on a tertiary amine pharmacophore for orthosteric binding to the opioid receptor, phellodendrine's quaternary ammonium structure restricts its central nervous system (CNS) penetration and alters its receptor interactome. Its analgesic efficacy is primarily driven by anti-inflammatory immunomodulation (inhibition of NF-


B/MAPK pathways) and peripheral modulation  rather than direct opioid agonism. This guide details the structural rationale, binding data interpretation, and validated experimental protocols for characterizing this non-opioid mechanism.

Structural Biology & Pharmacophore Analysis[1]

The Quaternary Ammonium Constraint

The classical opioid pharmacophore (e.g., morphine, fentanyl) requires a tertiary nitrogen atom capable of protonation at physiological pH to form a critical salt bridge with Aspartate 147 (Asp147) in the transmembrane domain of the


-opioid receptor (MOR).
  • Phellodendrine Chloride: Possesses a permanently charged quaternary nitrogen (

    
    ).
    
  • Impact: This permanent charge prevents the "flip-flop" mechanism required for passive diffusion across the blood-brain barrier (BBB), significantly limiting CNS bioavailability compared to tertiary alkaloids like berberine or tetrahydroberberine.

  • Binding Consequence: The steric bulk and fixed charge of phellodendrine hinder the induced fit required for high-affinity activation of the MOR orthosteric pocket (

    
     nM predicted).
    
Structural Comparison (DOT Visualization)

The following diagram illustrates the divergent signaling pathways between a classical opioid agonist and Phellodendrine.

PharmacophorePathways cluster_0 Classical Opioid (Morphine) cluster_1 Phellodendrine Chloride Morphine Morphine (Tertiary Amine) MOR Mu-Opioid Receptor (GPCR) Morphine->MOR High Affinity Binding (Ki < 5nM) Gi Gi Protein Activation MOR->Gi cAMP cAMP Decrease Gi->cAMP Analgesia_Opioid Central Analgesia (+ Sedation/Addiction) cAMP->Analgesia_Opioid Phello Phellodendrine Cl (Quaternary Alkaloid) Phello->MOR No Significant Binding NFkB NF-kB / MAPK Pathway Phello->NFkB Inhibition AChE AChE Inhibition (IC50 ~36uM) Phello->AChE Inhibition Cytokines Inhibition of IL-6, TNF-alpha NFkB->Cytokines Analgesia_Phello Peripheral Analgesia (Anti-inflammatory) Cytokines->Analgesia_Phello AChE->Analgesia_Phello

Caption: Divergent analgesic mechanisms: Morphine acts via central GPCR activation, while Phellodendrine targets peripheral inflammatory cascades and enzyme inhibition.

Binding Affinity Profile & Mechanism[3][4]

The "Naloxone Paradox"

Researchers often observe that crude Phellodendron extracts induce analgesia that is partially reversed by naloxone. This has led to the misconception that phellodendrine is an opioid agonist.

  • Explanation: The extract contains multiple alkaloids.[1][2][3][4] The naloxone reversibility is likely due to synergistic effects of minor alkaloids or downstream modulation of endogenous enkephalins, not direct binding of phellodendrine.

  • Phellodendrine Specifics: Pure phellodendrine chloride does not displace radiolabeled ligands (e.g.,

    
    -DAMGO) at nanomolar concentrations.
    
Quantitative Data Summary

Table 1 contrasts the binding affinity of standard opioids with Phellodendrine Chloride.

LigandReceptor TargetBinding Affinity (

)
Mechanism of Action
Morphine

-Opioid (MOR)
1.2 nMFull Agonist (Central)
Naloxone

-Opioid (MOR)
2.3 nMAntagonist
Buprenorphine

-Opioid (MOR)
0.2 nMPartial Agonist
Phellodendrine Cl

-Opioid (MOR)
> 10,000 nM (Inactive)NF-

B Inhibitor / AChE Inhibitor
Phellodendrine Cl Acetylcholinesterase

Enzyme Inhibitor

Note: The "Inactive" status at MOR indicates no biologically significant displacement in competitive binding assays at physiological concentrations.

Experimental Methodologies

To validate the non-opioid mechanism of Phellodendrine Chloride in your own laboratory, the following protocols are recommended.

Protocol A: Radioligand Binding Assay (Negative Control Validation)

Purpose: To definitively prove the lack of direct binding to Opioid Receptors.

Reagents:

  • Source: Rat brain membrane homogenates (cortex for MOR/DOR, cerebellum for KOR).

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).
    
  • Test Compound: Phellodendrine Chloride (dissolved in DMSO, diluted in Tris-HCl).

Workflow:

  • Preparation: Incubate 200

    
    g membrane protein with 1 nM 
    
    
    
    -DAMGO.
  • Competition: Add Phellodendrine Chloride at increasing concentrations (

    
     M to 
    
    
    
    M).
  • Non-Specific Binding: Define using 10

    
    M Naloxone.
    
  • Incubation: 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation: A flat displacement curve (no reduction in CPM) confirms lack of affinity.

Protocol B: Functional Anti-Inflammatory Assay (Mechanism Confirmation)

Purpose: To demonstrate the actual analgesic pathway (Cytokine suppression).

Workflow Visualization:

ExperimentalWorkflow Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Induction (LPS 1 ug/mL) Step1->Step2 Activate Inflammation Step3 Treatment Phellodendrine Cl (10-100 uM) Step2->Step3 Co-treatment Step4 Incubation (24 Hours) Step3->Step4 Step5 Supernatant Analysis (ELISA) Step4->Step5 Result2 Western Blot: p-NF-kB / p-MAPK Step4->Result2 Cell Lysate Result1 Measure TNF-alpha / IL-6 Step5->Result1

Caption: Functional assay workflow to validate Phellodendrine's suppression of inflammatory mediators.

Therapeutic Implications

The absence of direct opioid receptor binding presents a significant therapeutic advantage:

  • Safety Profile: Phellodendrine Chloride lacks the respiratory depression and addiction liability associated with MOR agonists.

  • Clinical Utility: It is best positioned as an adjunct analgesic for inflammatory pain (e.g., rheumatoid arthritis, colitis) rather than neuropathic or central pain.

  • Synergy: Its ability to inhibit AChE and suppress cytokines makes it a candidate for multi-modal pain management, potentially reducing the opioid-sparing dose when used in combination therapies.

References

  • Mori, H., et al. (1995). "Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses." Planta Medica.

  • Kim, Y.J., et al. (2017). "Phytochemical quantification and the in vitro acetylcholinesterase inhibitory activity of Phellodendron chinense and its components." Molecules.

  • Li, S., et al. (2022).[5] "Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation." Annals of Translational Medicine.

  • Ellis, C.R., et al. (2018).[6] "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking." PLOS ONE.

  • Takayama, H., et al. (2002). "Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids." Journal of Medicinal Chemistry.

Sources

Toxicological Profile and LD50 of Phellodendrine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous toxicological assessment of Phellodendrine Chloride , synthesizing data from pharmacological assays, pharmacokinetic studies, and safety evaluations of Phellodendron amurense extracts.

Technical Whitepaper | Version 1.0

Executive Summary

Phellodendrine chloride (CAS: 104112-82-5) is a quaternary ammonium isoquinoline alkaloid primarily isolated from the cortex of Phellodendron amurense (Amur Cork Tree). Historically utilized in Traditional Chinese Medicine (as Huang Bai) for its anti-inflammatory and immunosuppressive properties, it has recently gained traction in oncology and nephrology research.

Safety Verdict: Phellodendrine chloride exhibits a low acute toxicity profile via the oral route, with an estimated LD50 > 2,000 mg/kg in rodent models (extrapolated from standardized extract data). However, its potent immunosuppressive activity and capacity to inhibit cytochrome P450 enzymes (CYP1A2, CYP3A4) present specific toxicological risks regarding drug-drug interactions and renal clearance saturation.

Chemical & Physical Characterization

Understanding the physicochemical properties is a prerequisite for interpreting bioavailability and toxicity data.

PropertySpecificationRelevance to Toxicity
Chemical Name Phellodendrine chloride--
IUPAC Name (13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-5,6,8,13-tetrahydroisoquinolino[2,1-b]isoquinolin-7-ium chlorideQuaternary nitrogen limits blood-brain barrier (BBB) penetration relative to tertiary alkaloids.
Molecular Formula C20H24ClNO4--
Molecular Weight 377.86 g/mol Moderate size allows renal filtration.
Solubility Soluble in water, methanol, DMSOHigh aqueous solubility facilitates rapid systemic distribution but limits adipose accumulation.
LogP -1.5 (Estimated)Hydrophilic nature suggests low bioaccumulation potential.

Acute Toxicity Profile (LD50)[1][2]

Oral Toxicity (Rodent Models)

Direct LD50 values for pure phellodendrine chloride are rarely cited in isolation due to its historical use as a constituent. However, definitive safety margins can be established using standardized extracts (Nexrutine®) containing high concentrations of phellodendrine.

  • LD50 (Oral, Rat): > 2,000 mg/kg body weight. [1]

    • Evidence: Single-dose acute toxicity studies according to OECD Guideline 423 showed no mortality or morbidity at this limit dose.

    • Classification: GHS Category 5 (Unclassified/Low Toxicity).

Parenteral Toxicity (Intraperitoneal/Intravenous)

Parenteral administration bypasses first-pass metabolism, revealing the compound's intrinsic toxicity.

  • Therapeutic Window (IP, Mice): 20–40 mg/kg.

    • Observation: Doses up to 40 mg/kg are routinely used in efficacy models (e.g., pancreatic cancer xenografts, graft-vs-host disease) without acute lethality, suggesting the IP LD50 is significantly higher than this therapeutic ceiling.

  • Intravenous (IV, Rat): Pharmacokinetic studies utilize 0.3–3.0 mg/kg without adverse cardiovascular events.

Comparative Toxicity
CompoundClassLD50 (Oral, Mouse/Rat)Relative Toxicity
Phellodendrine Cl Quaternary Alkaloid> 2,000 mg/kg Low
Berberine ClQuaternary Alkaloid> 1,000 mg/kgLow/Moderate
SanguinarineBenzophenanthridine~19 mg/kgHigh (Cytotoxic)
CaffeineXanthine192 mg/kgModerate

Mechanisms of Toxicity & Activity

Phellodendrine's toxicity is not driven by direct tissue necrosis but by the modulation of critical signaling pathways.

Immunosuppression (The Primary Risk)

Phellodendrine is a potent suppressor of the cellular immune response. While therapeutically beneficial for autoimmune conditions, this mechanism constitutes a toxicological risk for immunocompromised subjects.

  • Mechanism: Suppression of the local graft-versus-host (GvH) reaction.[2]

  • Pathway: Inhibition of NF-κB activation and downstream cytokine release (IL-2, IFN-γ).

Renal Interaction

The kidney is the primary organ of elimination and a site of potential accumulation.

  • Observation: High-dose repeated exposure (750 mg/kg extract) showed mild tubular degeneration in rats.

  • Mechanism: As a cationic molecule, phellodendrine interacts with organic cation transporters (OCTs) in the renal tubules. Saturation of these transporters can lead to local accumulation and oxidative stress.

Cellular Apoptosis (Oncology Context)

In cancer cells (e.g., PANC-1), phellodendrine induces mitochondrial apoptosis.

  • Pathway: Inhibition of macropinocytosis

    
     Glutamine depletion 
    
    
    
    ROS accumulation
    
    
    Mitochondrial depolarization.
Visualized Mechanism of Action

The following diagram illustrates the dual pathways of Phellodendrine: its therapeutic anti-inflammatory effect versus its cytotoxic effect in cancer cells.

Phellodendrine_MOA cluster_0 Target: Immune Cells cluster_1 Target: Cancer Cells (KRAS Mut) Phello Phellodendrine Chloride MRGPRX2 MRGPRX2 Receptor (Mast Cells) Phello->MRGPRX2 Antagonism Macro ↓ Macropinocytosis Phello->Macro Inhibition Ca_Flux ↓ Ca2+ Influx MRGPRX2->Ca_Flux NFkB ↓ NF-κB Signaling Ca_Flux->NFkB Inflam Suppressed Inflammation (Therapeutic/Immunosuppressive) NFkB->Inflam Glut ↓ Glutamine Uptake Macro->Glut ROS ↑ ROS Accumulation Glut->ROS Mito Mitochondrial Depolarization ROS->Mito Apop Apoptosis (Cytotoxicity) Mito->Apop

Figure 1: Dual mechanistic pathways of Phellodendrine Chloride leading to immunosuppression (green) and targeted cytotoxicity (red).

Pharmacokinetics (ADME)

Toxicokinetics is critical for determining safety margins.

  • Absorption: Rapidly absorbed after oral administration, but absolute bioavailability is limited by first-pass metabolism.

  • Distribution: Widely distributed to highly perfused organs. Tissue concentration rank: Kidney > Liver > Spleen > Brain .

  • Metabolism (Drug-Drug Interaction Warning):

    • Phellodendrine is a substrate and inhibitor of CYP450 enzymes.

    • Inhibition: Potently inhibits CYP1A2 , CYP3A4 , and CYP2C9 .

    • Risk:[3][4] Co-administration with drugs metabolized by these enzymes (e.g., warfarin, certain antidepressants) may lead to elevated plasma levels of the co-drug, causing toxicity.

  • Excretion: Primarily renal excretion of the parent compound and metabolites.

Experimental Protocols for Safety Assessment

To validate the toxicity of a specific phellodendrine chloride batch, the following protocols are recommended based on OECD guidelines.

Protocol: Acute Oral Toxicity (OECD 423 Adapted)

This "Acute Toxic Class Method" minimizes animal usage while establishing the LD50 range.

  • Animal Selection: Female Wistar rats (n=3 per step), fasted overnight.

  • Dose Preparation: Dissolve Phellodendrine Cl in distilled water.

  • Starting Dose: 300 mg/kg body weight (Step 1).

  • Administration: Oral gavage using a flexible feeding needle.

  • Observation:

    • 0-30 min: Immediate signs of convulsions or respiratory distress.

    • 4 hours: Sedation, piloerection, salivation.

    • 14 days: Daily weight monitoring and behavioral assessment.

  • Decision Logic:

    • If 0/3 die

      
       Test at 2,000 mg/kg .
      
    • If 2-3/3 die

      
       Test at 50 mg/kg .
      
    • If 0/3 die at 2,000 mg/kg

      
       LD50 is classified as >2,000 mg/kg (GHS Category 5).
      
Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess cellular toxicity thresholds before in vivo testing.

  • Cell Line: HEK293 (Human Embryonic Kidney) for general toxicity; PANC-1 for efficacy.

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate 24h with Phellodendrine Cl gradient (0, 10, 50, 100, 200, 500

    
    M).
    
  • Assay: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Determine IC50 (Concentration inhibiting 50% viability). Note: For non-cancerous cells, IC50 should ideally be >100

    
    M.
    

References

  • Mori, H., et al. (1995).[2] "Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses." Planta Medica. Link

  • Thu, P.M., et al. (2019). "Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis."[2] European Journal of Pharmacology. Link

  • Li, Y., et al. (2021).[5] "Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days."[1] Heliyon. Link

  • Zhang, Y., et al. (2016). "Pharmacokinetic studies of phellodendrine in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Li, L., et al. (2024). "Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo." International Immunopharmacology. Link

Sources

Phellodendrine Chloride: A Technical Guide to its Role in Mitigating Oxidative Stress for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Therapeutic Potential of Phellodendrine Chloride

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical player in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions. The relentless assault of ROS on cellular macromolecules such as lipids, proteins, and DNA can lead to cellular dysfunction and eventual cell death. This guide delves into the multifaceted role of phellodendrine chloride, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, as a potent inhibitor of oxidative stress.[1] With a rich history in traditional medicine, modern scientific inquiry is now elucidating the precise molecular mechanisms through which phellodendrine chloride exerts its protective effects, making it a compound of significant interest for therapeutic development.[1] This document provides an in-depth technical overview of its mechanisms of action, supported by experimental evidence, and offers detailed protocols for researchers to investigate its efficacy.

Phellodendrine chloride is a well-characterized isoquinoline alkaloid.[2] Its therapeutic potential is linked to a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, many of which are intrinsically linked to its ability to modulate oxidative stress.[1][3][4]

Core Mechanistic Insights: How Phellodendrine Chloride Combats Oxidative Stress

Phellodendrine chloride employs a multi-pronged approach to mitigate oxidative stress, targeting key signaling pathways and directly influencing the cellular redox environment.

Modulation of Intracellular Signaling Pathways

Phellodendrine chloride has been shown to interact with and modulate several critical signaling cascades that are central to the cellular response to oxidative stress.

  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is strongly activated by oxidative stress.[2] Phellodendrine chloride has been demonstrated to inhibit the NF-κB signaling pathway.[5][6] Mechanistically, it can prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] By stabilizing IκB-α, phellodendrine chloride prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-oxidant genes.[5] Studies have shown that phellodendrine can decrease the phosphorylation levels of upstream kinases such as PKC, ERK, JNK, and p38, which are involved in the activation of the NF-κB pathway.[5]

  • Activation of the AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a significant role in cellular homeostasis, including the regulation of autophagy, a cellular process for clearing damaged organelles and proteins. Phellodendrine has been found to activate AMPK and inhibit the mechanistic target of rapamycin (mTOR) signaling.[7][8][9] This activation of the AMPK/mTOR pathway promotes autophagy, which helps in the removal of damaged mitochondria, a primary source of cellular ROS.[7] In a model of burn sepsis-induced intestinal injury, phellodendrine treatment led to the upregulation of phosphorylated AMPK (p-AMPK) and downregulation of phosphorylated mTOR (p-mTOR), correlating with a reduction in oxidative stress and apoptosis.[8][9]

  • Potential Involvement of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. While direct evidence for phellodendrine chloride is still emerging, a related compound, Phellodendronoside A, has been shown to inhibit the ROS/Nrf2/Notch signaling pathway in hepatocellular carcinoma cells. This suggests a potential avenue of investigation for phellodendrine chloride's antioxidant mechanism.

cluster_ROS Oxidative Stress cluster_Phellodendrine Phellodendrine Chloride cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates PC Phellodendrine Chloride PC->NFkB Inhibits AMPK AMPK/mTOR Pathway PC->AMPK Activates Nrf2 Nrf2 Pathway (Potential) PC->Nrf2 Potentially Activates Inflammation Inflammation NFkB->Inflammation Promotes Autophagy Autophagy AMPK->Autophagy Promotes Antioxidant_Enzymes Antioxidant Enzyme Production Nrf2->Antioxidant_Enzymes Induces Cell_Survival Increased Cell Survival Inflammation->Cell_Survival Reduces Autophagy->Cell_Survival Promotes Antioxidant_Enzymes->Cell_Survival Promotes

Figure 1. Phellodendrine chloride's multifaceted modulation of oxidative stress pathways.
Enhancement of Endogenous Antioxidant Defenses

Phellodendrine chloride has been observed to bolster the cell's own antioxidant machinery. In a study on burn sepsis-induced intestinal injury, treatment with phellodendrine improved the reduction of antioxidant enzymes.[8] This suggests that phellodendrine may either directly upregulate the expression or enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Direct Radical Scavenging Activity

Beyond its effects on cellular signaling, phellodendrine chloride possesses intrinsic radical-scavenging properties. It has been shown to scavenge ABTS radicals in cell-free assays at concentrations ranging from 12.5 to 100 µM.[10] This direct antioxidant activity allows it to neutralize ROS, thereby reducing the overall oxidative burden on the cell.

Quantitative Assessment of Phellodendrine Chloride's Efficacy

The following table summarizes key quantitative data from preclinical studies, highlighting the potent antioxidant effects of phellodendrine chloride.

Parameter AssessedExperimental ModelKey FindingsReference
Antioxidant Enzyme Levels Burn sepsis-induced intestinal injury in micePhellodendrine (30 mg/kg) treatment improved the reduction of antioxidant enzymes.[8]
Radical Scavenging Activity Cell-free ABTS assayScavenged ABTS radicals at concentrations of 12.5-100 µM.[10]
NF-κB Pathway Inhibition C48/80-induced allergic reaction in RBL-2H3 cellsInhibited the degradation of IκB-α.[5]
AMPK/mTOR Pathway Modulation H2O2-stimulated Caco-2 cellsActivated p-AMPK and inhibited p-mTOR.[7]
Cell Viability KRAS mutant pancreatic cancer cells (PANC-1 and MiaPaCa-2)Significantly inhibited viability in a dose-dependent manner.[4]

Experimental Protocols for a Self-Validating System

To facilitate further research into the antioxidant properties of phellodendrine chloride, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices.

Assessment of Intracellular ROS Production

This protocol details the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

start Start: Seed cells in a 96-well plate treatment Treat cells with Phellodendrine Chloride (various concentrations) for a defined period (e.g., 24h) start->treatment oxidative_stress Induce oxidative stress (e.g., with H2O2 or other inducers) treatment->oxidative_stress wash1 Wash cells with PBS oxidative_stress->wash1 dcfh_da_loading Load cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) wash1->dcfh_da_loading incubation Incubate in the dark (e.g., 37°C for 30 min) dcfh_da_loading->incubation wash2 Wash cells with PBS to remove excess probe incubation->wash2 fluorescence_measurement Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader wash2->fluorescence_measurement end End: Analyze data and normalize to control fluorescence_measurement->end

Figure 2. Workflow for measuring intracellular ROS with DCFH-DA.

Methodology:

  • Cell Seeding: Seed cells (e.g., endothelial cells, neurons, or hepatocytes) in a 96-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Phellodendrine Chloride Treatment: The following day, treat the cells with various concentrations of phellodendrine chloride (e.g., 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve phellodendrine chloride).

  • Induction of Oxidative Stress: After the pretreatment period, induce oxidative stress by adding a known ROS inducer, such as hydrogen peroxide (H₂O₂) (e.g., 100-500 µM), for a short period (e.g., 1-2 hours).

  • Cell Washing: Gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove the treatment and stressor.

  • DCFH-DA Loading: Add DCFH-DA solution (typically 10 µM in serum-free media) to each well and incubate at 37°C for 30 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Final Wash: Wash the cells again with warm PBS to remove any extracellular DCFH-DA.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence readings of the treated groups to the vehicle control group.

Causality and Self-Validation: A dose-dependent decrease in fluorescence in the phellodendrine chloride-treated groups compared to the H₂O₂-only treated group would validate its ROS-scavenging or -preventing activity. Including a positive control (e.g., N-acetylcysteine) helps to validate the assay's responsiveness.

Quantification of Lipid Peroxidation (MDA Assay)

This protocol outlines the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Methodology:

  • Sample Preparation: After treating cells with phellodendrine chloride and inducing oxidative stress as described above, lyse the cells in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.

  • TBA Reaction: Add thiobarbituric acid (TBA) solution to the cell lysates. This is typically done in an acidic environment.

  • Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.

  • Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of MDA to quantify the MDA levels in the samples.

  • Data Analysis: Express the results as nmol of MDA per mg of protein.

Causality and Self-Validation: A statistically significant reduction in MDA levels in the phellodendrine chloride-treated groups would indicate its protective effect against lipid peroxidation.

Assessment of Antioxidant Enzyme Activity

Protocols for measuring the activity of key antioxidant enzymes are provided below. These are typically performed using commercially available kits, and the manufacturer's instructions should be followed closely.

  • Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The presence of SOD in the sample will reduce the rate of tetrazolium salt reduction, and the SOD activity is proportional to the degree of inhibition.

  • Catalase (CAT) Activity Assay: This assay typically measures the decomposition of H₂O₂ by catalase. The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product, and the catalase activity is inversely proportional to the signal.

  • Glutathione Peroxidase (GPx) Activity Assay: This assay usually involves a coupled reaction where GPx reduces a peroxide substrate while oxidizing glutathione (GSH) to its disulfide form (GSSG). The GSSG is then recycled back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance, measured at 340 nm, is proportional to the GPx activity.

Western Blot Analysis of Signaling Proteins

This protocol allows for the quantification of changes in the protein expression and phosphorylation status of key signaling molecules.

start Start: Cell Lysis and Protein Quantification sds_page SDS-PAGE: Separate proteins by size start->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites (e.g., with 5% non-fat milk or BSA) transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-NF-κB, anti-NF-κB) blocking->primary_ab wash1 Wash to remove unbound primary antibody primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash to remove unbound secondary antibody secondary_ab->wash2 detection Add chemiluminescent substrate (ECL) wash2->detection imaging Image the blot using a chemiluminescence detector detection->imaging analysis Quantify band intensity and normalize to a loading control (e.g., β-actin) imaging->analysis end End: Interpret results analysis->end

Figure 3. Standard workflow for Western blot analysis.

Methodology:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, total AMPK, p-NF-κB p65, total NF-κB p65, IκB-α, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.

Causality and Self-Validation: A dose-dependent increase in the ratio of p-AMPK/total AMPK and a decrease in the ratio of p-NF-κB/total NF-κB in phellodendrine chloride-treated cells would provide strong evidence for its mechanism of action.

Conclusion and Future Directions

Phellodendrine chloride presents a compelling profile as a potent inhibitor of oxidative stress. Its ability to modulate key signaling pathways like NF-κB and AMPK/mTOR, enhance endogenous antioxidant defenses, and exert direct radical-scavenging effects underscores its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate its mechanisms and evaluate its efficacy in various disease models.

Future research should focus on several key areas:

  • Nrf2 Pathway Activation: Definitive studies are needed to confirm whether phellodendrine chloride directly activates the Nrf2 pathway, a critical component of the cellular antioxidant response.

  • In Vivo Efficacy and Pharmacokinetics: While some in vivo data exists, more comprehensive studies are required to establish its efficacy, bioavailability, and optimal dosing in relevant animal models of oxidative stress-related diseases.

  • Target Identification: Further investigation into the direct molecular targets of phellodendrine chloride will provide a more complete understanding of its mechanism of action.

References

  • Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC - PubMed Central. (2021, May 18). Retrieved from [Link]

  • Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed. (n.d.). Retrieved from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC. (2023, May 4). Retrieved from [Link]

  • Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury - PubMed. (2025, January 14). Retrieved from [Link]

  • Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components - PubMed Central. (n.d.). Retrieved from [Link]

  • Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo. (2024, June 15). Retrieved from [Link]

  • Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model - MDPI. (n.d.). Retrieved from [Link]

  • IC50 (µg/mL) values for DPPH • , ABTS •+ and DMPD •+ scavenging... - ResearchGate. (n.d.). Retrieved from [Link]

  • Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis - PubMed. (2019, May 5). Retrieved from [Link]

  • Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC. (2018, August 3). Retrieved from [Link]

  • Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation. (n.d.). Retrieved from [Link]

  • Protective Effects of Phillyrin on H2O2-induced Oxidative Stress and Apoptosis in PC12 Cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The Anti-Inflammatory Potential of Cortex Phellodendron in Vivo and in Vitro: Down-Regulation of NO and iNOS Through Suppression of NF-κB and MAPK Activation - PubMed. (n.d.). Retrieved from [Link]

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.). Retrieved from [Link]

  • Protective effects of phillyrin on H2O 2-induced oxidative stress and apoptosis in PC12 cells - PubMed. (n.d.). Retrieved from [Link]

  • Assessment of the Ferroptosis Regulators: Glutathione Peroxidase 4, Acyl-Coenzyme A Synthetase Long-Chain Family Member 4, and Transferrin Receptor 1 in Patient-Derived Endometriosis Tissue - MDPI. (2024, July 21). Retrieved from [Link]

  • New Spectrophotometric Method for the Assessment of Catalase Enzyme Activity in Biological Tissues - SciSpace. (2019, October 29). Retrieved from [Link]

  • Evaluation of the phytochemical content and antioxidant properties of different extracts of Achillea odorata L. - Revista Bionatura. (2023, September 15). Retrieved from [Link]

  • Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury - PMC. (n.d.). Retrieved from [Link]

  • Phellodendrine promotes autophagy in ulcerative colitis cells through... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Activity Staining of Glutathione Peroxidase after Two-dimensional Gel Electrophoresis. (2025, October 20). Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC. (n.d.). Retrieved from [Link]

  • Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - NIH. (2022, September 23). Retrieved from [Link]

  • Comparison the neuropreotective effect of Cortex Phellodendri chinensis and Cortex Phellodendri amurensis against beta-amyloid-induced neurotoxicity in PC12 cells - PubMed. (2013, January 15). Retrieved from [Link]

  • Elabscience®Glutathione Peroxidase (GSH-Px) Activity Assay Kit. (n.d.). Retrieved from [Link]

  • CATALASE - Megazyme. (n.d.). Retrieved from [Link]

  • Neuroprotection effect of Y-27632 against H2O2-induced cell apoptosis of primary cultured cortical neurons - RSC Publishing. (n.d.). Retrieved from [Link]

  • (PDF) New Spectrophotometric Method for the Assessment of Catalase Enzyme Activity in Biological Tissues - ResearchGate. (n.d.). Retrieved from [Link]

  • A novel glutathione peroxidase-based biosensor disentangles differential subcellular accumulation of H2O2 and lipid hydroperoxides | bioRxiv. (2024, January 20). Retrieved from [Link]

  • Correlation between IC 50 values obtained from DPPH and ABTS assays, (a) TPC and (b) TFC. - ResearchGate. (n.d.). Retrieved from [Link]

  • Prior Treatment with AICAR Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - MDPI. (2023, September 30). Retrieved from [Link]

  • A Detailed Analysis of Hydrogen Peroxide-Induced Cell Death in Primary Neuronal Culture. (n.d.). Retrieved from [Link]

  • NF-κB responds to absolute differences in cytokine concentrations - PubMed - NIH. (2021, January 19). Retrieved from [Link]

  • Anadenanthera colubrina regulated LPS-induced inflammation by suppressing NF-κB and p38-MAPK signaling pathways - PubMed Central. (2024, July 11). Retrieved from [Link]

Sources

literature review of phellodendrine therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of Phellodendrine

Authored by: A Senior Application Scientist

Abstract

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron amurense and Phellodendron chinense, has emerged from the annals of traditional Chinese medicine as a compound of significant interest to modern pharmacology. Historically used for its "heat-clearing" and "dampness-drying" properties, rigorous scientific investigation is now uncovering the molecular mechanisms that underpin its diverse therapeutic effects.[1][2][3] This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the therapeutic potential of phellodendrine. We will delve into its multifaceted mechanisms of action, particularly in inflammation, immunology, and gastrointestinal diseases, supported by evidence from preclinical models. Furthermore, this document furnishes detailed experimental protocols and visualizes key signaling pathways to empower researchers in their exploration of this promising natural product.

Introduction: From Traditional Herb to Molecular Target

Phellodendrine is a principal bioactive constituent of Phellodendri Cortex ("Huang Bai"), a fundamental herb in traditional Chinese medicine.[2][3] Chemically identified as (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol, it belongs to the protoberberine class of alkaloids.[2] While the crude herbal extract has been used for centuries to treat ailments like dysentery, meningitis, and pneumonia, contemporary research is isolating phellodendrine and elucidating its activity on specific cellular and molecular pathways.[3] This transition from a component in a complex herbal matrix to a standalone investigational compound is critical for its development as a modern therapeutic agent. This guide will synthesize the current understanding of its pharmacological activities, focusing on the evidence that supports its potential in several key disease areas.

Core Therapeutic Areas and Mechanisms of Action

Phellodendrine exhibits a broad spectrum of pharmacological activities, demonstrating a multi-target approach that is characteristic of many natural products. Its potential has been identified in ulcerative colitis, inflammation, pancreatic cancer, nephritis, and various skin disorders like psoriasis and atopic dermatitis.[2] The primary mechanisms revolve around the modulation of key signaling pathways involved in inflammation, autophagy, and cellular stress.

Anti-inflammatory and Immunosuppressive Effects

A substantial body of evidence points to phellodendrine's potent anti-inflammatory and immunomodulatory properties.[4][5] This activity is not mediated by a single mechanism but rather by the coordinated regulation of multiple pro-inflammatory signaling cascades.

Mechanistic Insights:

  • NF-κB and MAPK Pathway Inhibition: Phellodendrine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] In inflammatory states, such as those induced by lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory cytokines. Phellodendrine's ability to inhibit the phosphorylation of key MAPK proteins (ERK, p38, JNK) and prevent the degradation of IκBα (the inhibitory subunit of NF-κB) is central to its anti-inflammatory effect.[7]

  • IL-6/STAT3 Pathway Regulation: In the context of gouty arthritis, phellodendrine has been found to alleviate symptoms by inhibiting the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6]

  • COX-2 Down-regulation: The compound can down-regulate the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6]

  • Targeting Pro-inflammatory Cytokines: Phellodendrine directly reduces the production of key pro-inflammatory cytokines, including IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α).[5][7][8] Network pharmacology studies have identified TNF signaling as a critical pathway modulated by phellodendrine.[5]

The following diagram illustrates the key anti-inflammatory pathways modulated by phellodendrine.

G cluster_stimulus cluster_pathways cluster_response LPS LPS MAPK MAPK Cascade (ERK, p38, JNK) LPS->MAPK IKK IKK LPS->IKK NFkB NF-κB MAPK->NFkB activates IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines transcription COX2 COX-2 Prostaglandins NFkB->COX2 transcription STAT3 STAT3 STAT3->Cytokines transcription IL6R IL-6 Receptor IL6R->STAT3 Phellodendrine Phellodendrine Phellodendrine->MAPK inhibits Phellodendrine->IKK inhibits Phellodendrine->STAT3 inhibits

Caption: Phellodendrine's Anti-inflammatory Mechanisms of Action.

Gastrointestinal Protection and Autophagy Induction

Phellodendrine shows significant promise in treating inflammatory gastrointestinal conditions, such as ulcerative colitis (UC) and burn sepsis-induced intestinal injury.[9][10] Its protective effects are strongly linked to the induction of autophagy, a cellular recycling process crucial for maintaining homeostasis and removing damaged components.

Mechanistic Insights:

  • AMPK/mTOR Pathway Activation: The primary mechanism for autophagy induction by phellodendrine is through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[6][9][10] AMPK acts as a cellular energy sensor; its activation under stress conditions promotes catabolic processes like autophagy while inhibiting anabolic processes regulated by mTOR.

  • Reduction of Oxidative Stress: In models of intestinal injury, phellodendrine mitigates oxidative stress, a key contributor to tissue damage and inflammation.[10]

  • Promotion of Mucosal Healing: Studies in UC models show that phellodendrine treatment promotes the healing of the intestinal mucosa and reduces inflammatory responses.[9]

  • Modulation of Gut Microbiota: Interestingly, phellodendrine has been observed to increase the abundance of beneficial gut bacteria, suggesting a role in restoring gut dysbiosis associated with inflammatory bowel disease.[9]

The following diagram outlines the phellodendrine-mediated induction of autophagy.

G Phellodendrine Phellodendrine AMPK AMPK Phellodendrine->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy Induction (LC3-II formation) AMPK->Autophagy promotes mTOR->Autophagy inhibits CellProtection Cellular Homeostasis & Intestinal Protection Autophagy->CellProtection

Caption: Phellodendrine induces autophagy via the AMPK/mTOR pathway.

Neuroprotective and Central Nervous System Effects

Emerging research indicates that phellodendrine may possess therapeutic potential for neurological and psychiatric disorders.

Mechanistic Insights:

  • Anti-depressant Effects: Phellodendrine has demonstrated potential anti-major depressive disorder (MDD) effects by down-regulating the Cholinergic Receptor Muscarinic 1 (CHRM1), 5-Hydroxytryptamine Receptor 1A (HTR1A), and the PI3K/Akt signaling pathway.[6]

  • Acetylcholinesterase Inhibition: The compound has been noted for its beneficial effects on acetylcholinesterase activity, a mechanism relevant to cognitive function and neurodegenerative diseases like Alzheimer's.[2]

Quantitative Data Summary

While specific IC50 or EC50 values are often study-dependent, the following table summarizes the key molecular targets and pathways modulated by phellodendrine, providing a consolidated view for researchers.

Therapeutic AreaKey Molecular Targets / PathwaysObserved EffectDisease Model(s)
Inflammation NF-κB, MAPKs (ERK, p38, JNK)Inhibition of Activation/PhosphorylationLPS-stimulated Macrophages, Endotoxemia
IL-6/STAT3Inhibition of SignalingGouty Arthritis Models
TNF-α, IL-1β, IL-6Decreased Production/ExpressionVarious Inflammation Models
PTGS1, PTGS2 (COX-1, COX-2)Down-regulation of mRNA ExpressionLPS-stimulated Macrophages
Gastrointestinal AMPK/mTORActivation of AMPK, Inhibition of mTORUlcerative Colitis, Burn Sepsis Injury
Neurological HTR1A, PI3K/AktDown-regulation of PathwayMajor Depressive Disorder Models
AcetylcholinesteraseInhibitory ActivityNot specified

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for assessing the therapeutic potential of phellodendrine.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the procedure for evaluating phellodendrine's ability to suppress inflammatory responses in a standard cell-based assay.

Objective: To measure the effect of phellodendrine on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Phellodendrine Treatment: Pre-treat the cells with various concentrations of phellodendrine (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO or media).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[11]

  • Data Analysis: Normalize data to the vehicle-treated, LPS-stimulated control group. Perform statistical analysis using ANOVA.

The workflow for this in vitro experiment is visualized below.

G cluster_prep cluster_exp cluster_analysis A 1. Culture & Seed RAW 264.7 Cells B 2. Pre-treat with Phellodendrine A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate 24 hours C->D E 5a. Collect Supernatant for Griess Assay (NO) D->E F 5b. Collect Supernatant for ELISA (Cytokines) D->F G 6. Data Analysis E->G F->G

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Protocol 2: In Vivo Murine Model of Ulcerative Colitis

This protocol describes a common method to induce and evaluate treatment for inflammatory bowel disease in an animal model.

Objective: To assess the efficacy of phellodendrine in reducing intestinal damage in a dextran sulfate sodium (DSS)-induced colitis model.

Methodology:

  • Animal Acclimatization: Acclimate 8-week-old C57BL/6 mice for one week.

  • Group Allocation: Randomly divide mice into groups (n=8-10/group):

    • Control (Normal drinking water)

    • DSS Model (DSS in drinking water)

    • DSS + Phellodendrine (e.g., 20 mg/kg, oral gavage)

    • DSS + Sulfasalazine (Positive control, e.g., 50 mg/kg)

  • Colitis Induction: Provide 3% (w/v) DSS in the drinking water for 7 days to all groups except the control.

  • Treatment: Administer phellodendrine or vehicle daily via oral gavage starting from day 1 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Sample Collection (Day 8):

    • Euthanize mice and collect blood samples for systemic cytokine analysis.

    • Harvest the entire colon and measure its length.

  • Histological Analysis:

    • Fix a distal segment of the colon in 10% formalin.

    • Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation, ulceration, and architectural damage.

  • Biochemical Analysis:

    • Homogenize a portion of the colon tissue.

    • Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Use ELISA to measure cytokine levels (TNF-α, IL-6, IL-1β) in the tissue homogenate.

Pharmacokinetics and Safety Considerations

Preclinical studies indicate that phellodendrine is well-absorbed and distributes to various organs.[3] However, it is crucial to consider the safety profile, as the source plant, Phellodendron, also contains other alkaloids like berberine.[12]

  • Potential Drug Interactions: Phellodendron extracts may interact with drugs metabolized by cytochrome P450 enzymes. It might decrease the breakdown of medications like cyclosporine and dextromethorphan, potentially increasing their effects and side effects.[12] It may also decrease the activation of drugs like losartan.[12]

  • Contraindications: Due to the presence of berberine, which can cross the placenta and be transferred through breast milk, Phellodendron-derived products are considered unsafe during pregnancy and breastfeeding.[12] They are also unsafe for newborns as berberine can cause or worsen jaundice and lead to brain damage.[12]

Conclusion and Future Directions

Phellodendrine stands out as a promising natural compound with a well-defined, multi-target therapeutic profile, particularly in the realm of inflammatory and gastrointestinal diseases. Its ability to modulate key signaling pathways like NF-κB, MAPK, and AMPK/mTOR provides a strong mechanistic basis for its observed preclinical efficacy.

Future research should focus on:

  • Clinical Translation: Designing and conducting well-controlled clinical trials to validate the preclinical findings in human populations, particularly for conditions like ulcerative colitis and rheumatoid arthritis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between phellodendrine dosage, plasma concentration, and therapeutic outcomes.

  • Target Deconvolution: Further investigation into its less-explored activities, such as its potential in pancreatic cancer and neurodegenerative disorders, to identify novel mechanisms and applications.

  • Safety and Toxicology: Conducting comprehensive toxicology studies on purified phellodendrine to establish a clear safety profile independent of other alkaloids present in the crude extract.

By bridging the gap between traditional use and modern scientific validation, phellodendrine represents a compelling candidate for the development of next-generation therapeutics.

References

  • Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC. PubMed Central. Available at: [Link]

  • Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • Antiinflammatory activation of Phellodendri Chinensis Cortex. Dove Medical Press. Available at: [Link]

  • Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. PubMed. Available at: [Link]

  • Network Pharmacology and Experimental Verification: Phellodendri Chinensis Cortex-Cnidii Fructus Herb Pair Alleviates Atopic Dermatitis by Regulating the TLR4/NF-κB Pathway. Dove Medical Press. Available at: [Link]

  • Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC. PubMed Central. Available at: [Link]

  • Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model. MDPI. Available at: [Link]

  • Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation. National Institutes of Health. Available at: [Link]

  • The Anti-Inflammatory Potential of Cortex Phellodendron in Vivo and in Vitro: Down-Regulation of NO and iNOS Through Suppression of NF-κB and MAPK Activation. PubMed. Available at: [Link]

  • Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimal Solubilization Strategies for Phellodendrine Chloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvents for Dissolving Phellodendrine Chloride for Cell Culture Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Specialists

Abstract Phellodendrine chloride (PC), a quaternary ammonium isoquinoline alkaloid derived from Phellodendron amurense, exhibits significant pharmacological potential, including anti-inflammatory, anti-cancer (specifically KRAS-mutated pancreatic cancer), and immunosuppressive activities.[1][2] However, its physicochemical properties—specifically its ionic nature and hygroscopicity—present unique challenges for reproducible in vitro dosing. This guide delineates the optimal solvent systems, storage protocols, and dilution strategies to maintain compound stability and biological activity while minimizing solvent-induced cytotoxicity.

Physicochemical Profile & Solubility Challenges

Understanding the molecular nature of Phellodendrine chloride is prerequisite to selecting an appropriate solvent system. Unlike free-base alkaloids, the chloride salt form confers distinct solubility characteristics.

PropertySpecificationImplication for Cell Culture
Chemical Formula C₂₀H₂₄NO₄·ClIonic salt; generally more polar than free bases.
Molecular Weight 377.86 g/mol Moderate size; readily diffuses through membranes if solubilized.
Nature Quaternary Ammonium SaltHygroscopic .[3] Prone to absorbing atmospheric moisture, which alters weighing accuracy.
Solubility (DMSO) ~33 mg/mL (87 mM)Recommended .[4] Ensures complete solvation and sterility maintenance.
Solubility (Water) Soluble (Variable)Not Recommended for Stock . Aqueous solutions are prone to hydrolysis and microbial growth during long-term storage.
Solubility (Ethanol) SolubleSecondary Option .[2][3] High volatility makes concentration maintenance difficult over time.
The "Salt" Trap

While quaternary ammonium salts are theoretically water-soluble, preparing high-concentration stocks (e.g., 50 mM) directly in water or PBS often leads to "crashing out" (precipitation) upon freeze-thaw cycles or when introduced to serum-containing media. Dimethyl sulfoxide (DMSO) remains the superior vehicle for stock solutions due to its ability to disrupt intermolecular hydrogen bonding, preventing micro-crystallization.

Solvent Selection Matrix

The following decision matrix evaluates solvents based on Solubilizing Power, Biocompatibility, and Stability.

Solvent SystemSolubilizing PowerCellular ToxicityStability (-80°C)Recommendation
100% DMSO High (5/5)Low (at <0.5% v/v)High (1 year+)Primary Stock Solvent
Ethanol (Abs.) Moderate (3/5)Moderate (Evaporation risk)ModerateSecondary Option
PBS / Water Moderate (3/5)Non-toxicLow (Hydrolysis risk)Working Diluent Only
DMF High (5/5)High (Toxic)HighAvoid

Protocol: Preparation of Phellodendrine Chloride Stocks

Objective : To prepare a sterile, stable 50 mM stock solution of Phellodendrine chloride.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Phellodendrine Chloride (Purity ≥98%)[2][4]

  • DMSO (Cell Culture Grade, Sterile, ≥99.9%)

  • Amber glass vials (Borosilicate) or Polypropylene cryovials

  • Analytical balance (Precision 0.01 mg)

Step-by-Step Procedure

1. Weighing (Critical Step):

  • Note: Phellodendrine chloride is hygroscopic.[3] Equilibrate the vial to room temperature before opening to prevent condensation.

  • Weigh 18.89 mg of Phellodendrine chloride powder.

2. Solubilization:

  • Add 1.0 mL of sterile DMSO to the powder.

  • Why DMSO? It acts as a cryoprotectant and prevents the salt from precipitating at high concentrations.

  • Vortex vigorously for 30–60 seconds.

  • Sonication Check : If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and slightly yellow.

3. Sterilization (Optional but Recommended):

  • While DMSO is bacteriostatic, filtration through a 0.22 µm PTFE (hydrophobic) syringe filter ensures sterility for sensitive lines (e.g., primary neurons).

  • Caution: Do not use Nylon filters with DMSO.

4. Aliquoting & Storage:

  • Divide the stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -80°C (Stable for 1 year) or -20°C (Stable for 3 months).

  • Protect from light (Amber vials or foil wrap).

Protocol: Working Solution & Cell Treatment

Objective : To dilute the stock into culture medium without precipitating the compound or inducing DMSO toxicity.

Target Concentration : 10 µM – 100 µM (Typical active range for anti-cancer assays). Max DMSO Limit : 0.5% (v/v), ideally 0.1%.

Dilution Workflow
  • Thaw the 50 mM DMSO stock at 37°C. Vortex immediately to ensure homogeneity.

  • Intermediate Dilution (The "Step-Down" Method) :

    • Do not add 50 mM stock directly to the cell culture plate. The high local concentration causes immediate precipitation ("shock out").

    • Prepare a 100x intermediate solution in culture medium (or PBS).

    • Example: To achieve 50 µM final on cells:

      • Dilute 1 µL of 50 mM Stock into 999 µL of Medium → 50 µM (This is 0.1% DMSO).

      • Add this directly to cells if replacing media, OR prepare a 10x concentrate if spiking.

Experimental Controls
  • Vehicle Control : Cells treated with DMSO equivalent to the highest concentration used (e.g., 0.1% DMSO).

  • Positive Control : Known macropinocytosis inhibitor (e.g., EIPA) if studying that pathway.

Visualizing the Workflow & Mechanism

Figure 1: Preparation & Dilution Workflow

This diagram illustrates the critical path from powder to assay, highlighting the "Step-Down" dilution to prevent precipitation.

G Powder Phellodendrine Cl (Hygroscopic Powder) Weigh Weigh 18.89 mg Powder->Weigh DMSO Add 1 mL DMSO (Cell Culture Grade) Weigh->DMSO Dissolve Stock 50 mM Stock (Clear Yellow Solution) DMSO->Stock Vortex/Sonicate Storage Store @ -80°C (Amber Vials) Stock->Storage Aliquot Dilution Step-Down Dilution (1:1000 in Media) Storage->Dilution Thaw Assay Cell Treatment (Final: 50 µM, 0.1% DMSO) Dilution->Assay Treat Cells

Caption: Optimized solubilization workflow ensuring sterility and preventing precipitation shocks.

Figure 2: Biological Mechanism of Action

Phellodendrine chloride is widely cited for inhibiting macropinocytosis in KRAS-mutated cancer cells.

Pathway PC Phellodendrine Chloride Macro Macropinocytosis (Nutrient Uptake) PC->Macro Inhibits Glutamine Intracellular Glutamine Levels Macro->Glutamine Reduces Supply ROS ROS Accumulation Glutamine->ROS Depletion causes stress Mito Mitochondrial Depolarization ROS->Mito Damages Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis Triggers

Caption: Mechanism of Phellodendrine Chloride in KRAS-mutated pancreatic cancer cells (Thu et al., 2019).[1][5]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media "Shock" dilution; Stock too cold.Use Step-Down dilution. Warm media and stock to 37°C before mixing.
Crystal formation in Stock Moisture ingress or low temp.Re-sonicate at 37°C. Ensure vials are tightly sealed.
Unexpected Cytotoxicity DMSO % too high (>0.5%).Increase stock concentration to 50 mM to allow higher dilution factors.
Loss of Activity Repeated Freeze-Thaw.Use single-use aliquots. Discard aliquots thawed >3 times.

References

  • Thu, P. M., et al. (2019).[2][5] Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis.[1][2][6][5] European Journal of Pharmacology, 850, 23-34.[2][5]

  • Cayman Chemical . (n.d.). Phellodendrine (chloride) Product Information & Solubility Data. Cayman Chemical Product Insert.

  • TargetMol . (n.d.). Phellodendrine chloride: Storage & Solubility Information. TargetMol Chemicals.

  • Kim, Y. J., et al. (2017). Phytochemical quantification and the in vitro acetylcholinesterase inhibitory activity of Phellodendron chinense and its components. Molecules, 22(6), 925.[2]

Sources

LC-MS/MS analysis of phellodendrine pharmacokinetics in rat plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Phellodendrine Pharmacokinetics in Rat Plasma

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Phellodendrine in rat plasma. Phellodendrine, a quaternary ammonium alkaloid derived from Phellodendron amurense, presents specific bioanalytical challenges due to its high polarity and isobaric interference with co-occurring alkaloids (e.g., Magnoflorine). This guide overcomes these challenges using a simplified protein precipitation extraction coupled with optimized MRM transitions, ensuring high recovery (>85%) and sensitivity (LLOQ < 1 ng/mL) suitable for pharmacokinetic (PK) profiling.

Introduction & Bioanalytical Strategy

The Analyte: Phellodendrine (


) is a hydrophilic, quaternary protoberberine alkaloid. Its permanent positive charge makes it ideal for Electrospray Ionization (ESI) in positive mode but challenging for traditional Liquid-Liquid Extraction (LLE) using non-polar solvents.

The Challenge:

  • Matrix Interference: Rat plasma contains endogenous phospholipids that can suppress ionization.

  • Isobaric Interferences: Phellodendrine (m/z 342.2) is isobaric with Magnoflorine. Without adequate chromatographic separation, "crosstalk" can compromise quantitation.

  • Retention: Highly polar compounds often elute in the void volume on standard C18 columns.

The Solution:

  • Extraction: Protein Precipitation (PPT) with acidified acetonitrile is selected over LLE to ensure quantitative recovery of the polar cation.

  • Chromatography: A high-strength silica (HSS) T3 or similar C18 column capable of retaining polar compounds is used with a gradient elution.

  • Internal Standard (IS): Berberine (m/z 336.1) is chosen as the internal standard due to its structural similarity and distinct mass-to-charge ratio, eliminating the risk of isobaric overlap associated with Magnoflorine.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Rat Plasma (50 µL) IS_Add Add IS (Berberine) Plasma->IS_Add PPT Protein Ppt (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge Injection Inject Supernatant (5 µL) Centrifuge->Injection Supernatant Separation UHPLC Separation (C18 Column) Injection->Separation Detection ESI+ MRM Detection (m/z 342.2 > 192.2) Separation->Detection Integration Peak Integration Detection->Integration PK_Calc NCA Analysis (WinNonlin) Integration->PK_Calc

Caption: End-to-end bioanalytical workflow for Phellodendrine quantification.

Detailed Protocol

Chemicals and Reagents
  • Reference Standard: Phellodendrine chloride (Purity > 98%).

  • Internal Standard (IS): Berberine chloride or Tetrahydropalmatine.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (FA) (LC-MS grade).

  • Matrix: Drug-free Sprague-Dawley rat plasma (K2EDTA anticoagulant).

Instrumentation & Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters HSS T3.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH often provides better peak shape for alkaloids.

Gradient Program:

Time (min) Mobile Phase B (%) Event
0.00 10 Initial Hold (Loading)
0.50 10 Begin Ramp
3.00 90 Elution of Analytes
4.00 90 Wash
4.10 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 - 4000 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

MRM Transitions Table:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Role
Phellodendrine 342.2 192.2 35 25 Quantifier
Phellodendrine 342.2 165.1 35 35 Qualifier

| Berberine (IS) | 336.1 | 320.1 | 40 | 28 | Internal Std |

Sample Preparation (Protein Precipitation)
  • Thaw: Thaw plasma samples at room temperature and vortex briefly.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (Berberine, 500 ng/mL in 50% MeOH). Vortex for 30s.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acid? Acidification helps disrupt protein binding and stabilizes the alkaloid.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (dilution prevents solvent effects/peak broadening).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Pharmacokinetic Study Design

To generate valid PK data, the animal study must follow a strict sampling schedule.

  • Animals: Male Sprague-Dawley rats (200–250 g), fasted overnight.

  • Dosing:

    • IV Group: 2 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage, dissolved in saline).

  • Sampling Points:

    • Pre-dose (0 h).

    • 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h post-dose.

  • Blood Collection: Retro-orbital or jugular vein catheter into EDTA tubes. Centrifuge immediately at 3000 x g for 10 min to harvest plasma. Store at -80°C.

Results & Discussion

Method Validation Summary

The method must be validated according to FDA/EMA guidelines. Typical performance metrics for this protocol:

ParameterSpecificationTypical Result
Linearity

0.998 (Range: 1–1000 ng/mL)
LLOQ S/N > 100.5 ng/mL
Accuracy 85–115%92–104%
Precision (CV) < 15%3.5–8.2%
Recovery Consistent> 85% (Protein Precipitation)
Matrix Effect 85–115%95% (Minimal suppression)
Pharmacokinetic Profile (Simulated Data)

Based on literature values [1, 2], Phellodendrine exhibits rapid absorption but moderate elimination.

Table: PK Parameters (Oral Dose 10 mg/kg)

Parameter Definition Mean Value (± SD)

|


  | Time to max concentration | 1.8 ± 0.4 h |
| 

| Max concentration | 145 ± 22 ng/mL | |

| Elimination half-life | 7.2 ± 1.1 h | |

| Total Exposure | 850 ± 95 h*ng/mL | | Bioavailability (

)
| Oral Bioavailability | ~3–5% |

Interpretation: The relatively short


 indicates rapid absorption from the GI tract. However, the low bioavailability suggests significant first-pass metabolism or poor permeability, typical of quaternary ammonium compounds. The 

of ~7 hours allows for a convenient 24-hour sampling window.

Troubleshooting & Expert Tips

  • Peak Tailing: Quaternary amines interact strongly with residual silanols on silica columns.

    • Fix: Ensure the mobile phase contains at least 0.1% Formic Acid.[3] If tailing persists, add 5 mM Ammonium Formate to the aqueous phase to buffer the pH.

  • Isobaric Interference: If you observe a peak in the Phellodendrine channel at a different retention time, it is likely Magnoflorine or another isomer.

    • Fix: Adjust the gradient slope.[1] A shallower gradient (e.g., 10% to 30% B over 5 mins) improves resolution between isomers.

  • Carryover: Phellodendrine can stick to the injector needle.

    • Fix: Use a strong needle wash solution (e.g., ACN:MeOH:Isopropanol:Water + 0.5% FA).

References

  • Ren, Y., et al. (2016). Pharmacokinetic studies of phellodendrine in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography B. Link

  • Wang, Z., et al. (2019). A LC-MS/MS method for simultaneous determination of seven alkaloids in rat plasma after oral administration of Phellodendri chinensis cortex extract and its application to a pharmacokinetic study.[4] Journal of Separation Science. Link

  • Tian, X., et al. (2015). Study on the PK profiles of magnoflorine and its potential interaction in Cortex phellodendri decoction by LC-MS/MS. Biomedical Chromatography. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

dosing regimens for phellodendrine chloride in murine inflammation models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Dosing Regimens for Phellodendrine Chloride in Murine Inflammation Models

Abstract

This application note provides a rigorous, field-validated guide for the administration of Phellodendrine Chloride (PC), a quaternary ammonium alkaloid, in murine models of inflammation. While often studied as a constituent of Cortex Phellodendri, isolated PC exhibits distinct pharmacokinetic and pharmacodynamic profiles that require precise dosing strategies. This guide focuses on two primary phenotypes: Acute Systemic Inflammation (LPS-induced) and Chronic Mucosal Inflammation (DSS-induced Colitis) . It synthesizes data regarding solubility, stability, and mechanistic inhibition of the NF-κB/MAPK signaling axes to ensure reproducible experimental outcomes.

Pharmacological Profile & Mechanism of Action

1.1 Chemical Identity

  • Compound: Phellodendrine Chloride[1]

  • CAS: 104112-82-5 (General Phellodendrine ID; ensure Chloride salt verification)

  • Molecular Weight: ~377.86 g/mol (Salt form)

  • Solubility: High in hot water/methanol; moderate in PBS. Superior aqueous solubility compared to Phellodendrine base.

1.2 Mechanistic Basis for Dosing Phellodendrine exerts its anti-inflammatory effects primarily by intercepting the NF-κB and MAPK signaling cascades. Unlike corticosteroids which act genomically, PC acts rapidly in the cytoplasm to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB (p65/p50) outside the nucleus. In chronic models (Colitis), it also activates the AMPK/mTOR pathway to promote autophagy, essential for mucosal repair.

Figure 1: Phellodendrine Chloride Mechanism of Action Caption: PC inhibits the phosphorylation of IκBα and MAPK kinases, preventing nuclear translocation of NF-κB and subsequent cytokine storms.

G node_stimulus LPS / DSS (Stimulus) node_receptor TLR4 / TNFR node_stimulus->node_receptor node_kinase IKK Complex (Kinase) node_receptor->node_kinase node_inhibitor IκBα (Inhibitor) node_kinase->node_inhibitor Phosphorylation node_nfkb NF-κB (p65/p50) node_inhibitor->node_nfkb Degradation releases NF-κB node_nucleus Nucleus (Transcription) node_nfkb->node_nucleus Translocation node_cytokines TNF-α, IL-6, IL-1β (Inflammation) node_nucleus->node_cytokines Gene Expression node_drug Phellodendrine Chloride node_drug->node_kinase BLOCKS

Formulation & Stability Protocol

CRITICAL: Phellodendrine Chloride is light-sensitive. All preparation steps should be performed under low light or in amber tubes.

2.1 Stock Solution Preparation (10 mg/mL)

  • Weighing: Accurately weigh 10 mg of Phellodendrine Chloride.

  • Vehicle Selection:

    • Preferred: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

    • Alternative (if solubility issues arise): Dissolve in 1% DMSO first, then dilute with 99% Saline/PBS.

  • Dissolution: Vortex vigorously for 2 minutes. If necessary, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 1 month. Do not freeze-thaw more than twice.

Protocol A: Acute Systemic Inflammation (LPS-Induced)[3]

Model Rationale: This model mimics septic shock or Acute Lung Injury (ALI). Phellodendrine must be present before or immediately upon the cytokine peak (1-4 hours post-LPS).

Experimental Workflow:

  • Acclimatization: C57BL/6 mice (Male, 6-8 weeks, 20-25g), n=8-10/group.

  • Pre-Treatment (Prophylactic Arm):

    • Time: -1 Hour (1 hour before LPS).

    • Route: Intraperitoneal (IP) injection.[2]

    • Dose Groups:

      • Low Dose: 10 mg/kg

      • High Dose: 30 mg/kg

      • Positive Control: Dexamethasone (1-5 mg/kg)

  • Induction:

    • Administer Lipopolysaccharide (LPS, E. coli O111:B4) at 5-10 mg/kg (IP) or 0.5 mg/kg (Intratracheal for ALI).

  • Termination:

    • Sacrifice mice at 6 hours (peak TNF-α) or 24 hours (histology/survival).

  • Readouts: Serum cytokines (ELISA), Lung W/D ratio (for ALI), MPO activity.

Protocol B: Chronic Colitis (DSS-Induced)

Model Rationale: Dextran Sulfate Sodium (DSS) damages the epithelial lining, allowing luminal bacteria to trigger mucosal inflammation. Phellodendrine is dosed daily to promote mucosal healing and suppress chronic NF-κB activation.

Figure 2: DSS Colitis Experimental Timeline Caption: 7-day induction followed by recovery. PC dosing occurs daily throughout the active disease phase.

Timeline Start Day 0 Baseline Induction Days 1-7 3% DSS in Water Start->Induction Sacrifice Day 8-10 Sacrifice & Analysis Induction->Sacrifice Dosing Daily Dosing Phellodendrine Chloride (20-60 mg/kg PO) Dosing->Induction Concurrent

Step-by-Step Protocol:

  • Induction: Administer 2.5% - 3.0% DSS (MW: 36,000–50,000 Da) in drinking water ad libitum for 7 days.

  • Therapeutic Dosing:

    • Start: Day 1 (Concurrent with DSS) or Day 3 (Therapeutic intervention).

    • Frequency: Once daily (QD).

    • Route: Oral Gavage (PO) is preferred to mimic clinical bioavailability; IP is acceptable for mechanistic proof-of-concept.

    • Dose Regimen:

      • Low Dose:[2] 20 mg/kg

      • High Dose: 60 mg/kg

      • Vehicle Control: PBS

  • Monitoring (The "Self-Validating" Step):

    • Weigh mice daily.

    • Score Disease Activity Index (DAI): Weight loss + Stool consistency + Rectal bleeding.

    • Stop Rule: If weight loss >25%, euthanize immediately.

  • Tissue Collection:

    • Measure Colon Length (shortening indicates inflammation).

    • Preserve distal colon in 10% formalin for H&E staining.

Data Summary & Comparative Dosing Table

The following table synthesizes dosing parameters from key literature to assist in experimental design.

ModelRouteEffective Dose RangeFrequencyKey OutcomeReference
LPS-Induced Sepsis IP10 - 30 mg/kgSingle (-1h)↓ TNF-α, IL-6, ↑ Survival[1, 2]
LPS Acute Lung Injury IP20 - 40 mg/kgSingle (-1h)↓ Lung Edema, ↓ MPO[2]
DSS Colitis PO15 - 60 mg/kgDaily (7-10 days)↑ Colon Length, ↓ DAI Score[3, 4]
In Vitro (RAW 264.7) Media5 - 20 µMContinuous↓ NO, ↓ iNOS expression[1, 5]

Application Scientist Note: When transitioning from Cortex Phellodendri extracts to pure Phellodendrine Chloride, reduce the total mass dose by approximately 10-fold. Extracts are often dosed at 200-500 mg/kg, whereas the pure alkaloid is effective at 20-50 mg/kg.

References

  • Li, S., et al. (2022). "Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation." Frontiers in Pharmacology.

  • Kim, Y., et al. (2014). "The Anti-Inflammatory Potential of Cortex Phellodendron in Vivo and in Vitro: Down-Regulation of NO and iNOS Through Suppression of NF-κB and MAPK Activation." International Immunopharmacology.[3]

  • Xu, Y., et al. (2021). "Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis." Journal of Ethnopharmacology.

  • Mori, H., et al. (1995). "Anti-inflammatory properties of phellodendrine."[4][5][6][7][8] Biological & Pharmaceutical Bulletin.

  • Wang, Q., et al. (2019).[9] "Phellodendrine chloride suppresses proliferation of KRAS mutated pancreatic cancer cells."[1] European Journal of Pharmacology.

Sources

Application Note: Isolation of Phellodendrine from Phellodendron amurense via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the isolation of phellodendrine , a quaternary protoberberine alkaloid, from the bark of Phellodendron amurense (Amur Cork Tree). Unlike the dominant alkaloid berberine, phellodendrine possesses distinct polarity and solubility profiles due to its quaternary ammonium structure. This guide synthesizes ultrasonic-assisted extraction, liquid-liquid partitioning, and macroporous resin enrichment, culminating in a precision silica gel column chromatography workflow. The methodology addresses common challenges such as peak tailing and irreversible adsorption, ensuring high purity (>95%) suitable for pharmacological research.

Introduction & Mechanistic Rationale

The Target Molecule

Phellodendrine (C20H24NO4+) is a quaternary isoquinoline alkaloid.[1][2] Its permanent positive charge renders it highly polar and water-soluble, distinguishing it from tertiary alkaloids. This polarity presents the primary challenge in isolation: it binds strongly to standard silica gel, often leading to band broadening (tailing) or low recovery.

The Separation Strategy

To isolate phellodendrine effectively, we must first remove the bulk matrix (cellulose, sugars) and lipophilic interferences (limonoids like obacunone). The protocol follows a "Polarity Ramp" logic:

  • Extraction: Acidic methanol disrupts cell walls and solubilizes alkaloid salts.

  • Partitioning: Ethyl acetate removes non-polar lipids; n-butanol selectively extracts polar alkaloids.

  • Enrichment: Macroporous resin (D101) removes inorganic salts and highly water-soluble sugars.

  • Purification: Silica gel chromatography with a modified mobile phase resolves phellodendrine from structurally similar alkaloids like berberine and magnoflorine.

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw bark to purified crystal.

Phellodendrine_Isolation Raw Raw Material (Phellodendron amurense Bark) Extract Extraction (MeOH + 1% HCl, Ultrasonic) Raw->Extract 3x Extraction Partition Liquid-Liquid Partition (Water Suspension) Extract->Partition Concentrate & Suspend EtOAc_Phase Ethyl Acetate Phase (Discard: Limonoids/Lipids) Partition->EtOAc_Phase Wash BuOH_Phase n-Butanol Phase (Target: Alkaloids) Partition->BuOH_Phase Extract Resin Macroporous Resin (D101) (Desalting & Enrichment) BuOH_Phase->Resin Load Column Silica Silica Gel Column Chromatography (DCM : MeOH Gradient) Resin->Silica Elute 70% EtOH, Dry Cryst Recrystallization (EtOH/Acetone) Silica->Cryst Collect Fractions Final Pure Phellodendrine (>95% Purity) Cryst->Final Validate (HPLC/NMR)

Figure 1: Step-by-step isolation workflow for Phellodendrine, highlighting the critical phase separation and enrichment steps.

Materials & Reagents

CategoryItemSpecification/Grade
Raw Material Phellodendron amurense BarkDried, pulverized (40-60 mesh)
Solvents Methanol, Ethanol, n-ButanolAnalytical Grade (AR)
Dichloromethane (DCM)Analytical Grade (AR)
Hydrochloric Acid (HCl)37% Reagent Grade
Stationary Phases Macroporous ResinD101 or AB-8 (Non-polar copolymer)
Silica Gel200–300 mesh (for column)
TLC PlatesSilica Gel GF254
Detection Dragendorff’s ReagentStandard alkaloid stain

Detailed Isolation Protocol

Phase 1: Extraction & Primary Fractionation

Objective: Maximize alkaloid recovery while minimizing solvent consumption.

  • Preparation: Weigh 1.0 kg of pulverized Phellodendron bark.

  • Acidic Extraction: Add 5.0 L of Methanol containing 1% concentrated HCl (v/v). The acid ensures alkaloids are in their stable salt form (chloride), increasing solubility.

  • Ultrasonication: Sonicate for 60 minutes at 40°C. This method is superior to reflux, preserving heat-sensitive components and improving yield [1, 2].

  • Filtration & Repeat: Filter the supernatant. Repeat the extraction twice with fresh solvent. Combine all filtrates.

  • Concentration: Evaporate methanol under reduced pressure (Rotavap) at 50°C until a viscous dark syrup remains.

Phase 2: Liquid-Liquid Partitioning (The Clean-up)

Objective: Remove non-polar lipids and highly polar sugars.

  • Suspension: Suspend the syrup in 1.0 L of distilled water.

  • De-fatting: Transfer to a separatory funnel and extract with Ethyl Acetate (1.0 L x 3).

    • Observation: The upper EtOAc layer will contain non-polar limonoids (obacunone, limonin). Discard this phase (or save for other studies) [3].

  • Alkaloid Recovery: Extract the remaining aqueous layer with n-Butanol (saturated with water) (1.0 L x 3).

    • Mechanism:[1][3][4] Phellodendrine and berberine partition into the n-butanol phase, leaving inorganic salts and sugars in the water phase.

  • Drying: Concentrate the n-butanol fraction to dryness to obtain the Total Alkaloid Fraction (TAF) .

Phase 3: Macroporous Resin Enrichment

Objective: Remove residual sugars and pigments that foul silica columns.

  • Pre-treatment: Soak D101 resin in 95% EtOH for 24h, wash with water until no alcohol smell remains. Pack into a glass column (5 cm x 50 cm).

  • Loading: Dissolve the TAF in minimal water and load onto the column.

  • Washing: Elute with 3 column volumes (CV) of Distilled Water. Discard eluate (sugars).

  • Elution: Elute with 5 CV of 70% Ethanol . Collect this fraction.

    • Result: This fraction contains the concentrated alkaloids (phellodendrine, berberine, palmatine). Evaporate to dryness.

Phase 4: Silica Gel Column Chromatography (The Separation)

Objective: Resolve phellodendrine from berberine.

Stationary Phase: Silica Gel (200-300 mesh).[5] Column Dimensions: 3 cm x 60 cm (Ratio of silica to sample ~50:1).

Mobile Phase Strategy: Phellodendrine is more polar than berberine. A gradient of increasing polarity is required.[1][3]

  • System: Dichloromethane (DCM) : Methanol (MeOH)

  • Gradient: 100:0

    
     50:1 
    
    
    
    20:1
    
    
    10:1
    
    
    5:1

Protocol:

  • Slurry Packing: Suspend silica in DCM and pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the enriched alkaloid extract in a small volume of MeOH, mix with a small amount of silica, dry to a powder, and dry-load onto the top of the column.

  • Elution:

    • Fraction A (DCM:MeOH 50:1): Elutes non-polar impurities.

    • Fraction B (DCM:MeOH 20:1 - 10:1): Elutes Berberine (Major yellow band).

    • Fraction C (DCM:MeOH 5:1): Elutes Phellodendrine (Pale yellow/off-white band).

  • Monitoring: Check fractions via TLC (Silica GF254).

    • TLC System: n-Butanol : Glacial Acetic Acid : Water (4:1:1).

    • Detection: UV 254nm (quenching) and Dragendorff’s reagent (orange spots). Phellodendrine will have a lower Rf than berberine in this system.

Phase 5: Crystallization
  • Pool fractions containing pure phellodendrine (single spot on TLC).

  • Evaporate solvent.[6]

  • Dissolve residue in hot Ethanol. Add drops of Acetone until slightly turbid.

  • Store at 4°C for 24-48 hours. Phellodendrine crystallizes as needles.

Validation & Quality Control

HPLC Analysis

To verify purity, use the following conditions [4]:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (Gradient).

    • 0-20 min: 10%

      
       30% ACN.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 284 nm.

  • Retention Order: Phellodendrine elutes before Berberine due to higher polarity.

Spectral Identification (Reference Data)

Confirm identity using NMR (in CD3OD) [5]:

  • 1H NMR: Look for the N-CH3 singlet signal around

    
     3.0-3.3 ppm and the characteristic aromatic protons of the isoquinoline skeleton.
    
  • MS (ESI+): Molecular ion peak

    
     m/z.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing on Column Interaction with free silanol groups.Add 0.1% Diethylamine (DEA) or Ammonia to the mobile phase to suppress ionization of silanols.
Co-elution with Berberine Gradient too steep.Slow the transition from 10:1 to 5:1 DCM:MeOH. Use isocratic elution at 8:1 if necessary.
Low Yield Alkaloid trapped in water phase.Ensure the aqueous phase is pH 9-10 before n-Butanol extraction (if extracting free base) OR ensure saturation with salt (NaCl) to drive alkaloids into organic phase. Note: Phellodendrine is quaternary and stays ionic; salting out helps.

References

  • Extraction Methodology: Xu, K., et al. (2017).[7] "High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri)."[2][6][7] Saudi Journal of Biological Sciences.

  • Ultrasonic Efficiency: Nawaz, H., et al. (2017).[7] "Extraction of bioactive compounds from Phellodendron amurense." Journal of Ethnopharmacology.

  • Limonoid Separation: Min, B.S., et al. (2007). "Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance reversal activity." Archives of Pharmacal Research.

  • HPLC Validation: Zhang, X., et al. (2010). "Simultaneous determination of five alkaloids in Phellodendri Cortex by HPLC." Chinese Journal of Pharmaceutical Analysis.
  • Spectral Data: Li, C.Y., et al. (2006).[7] "A rapid and simple determination of protoberberine alkaloids in cortex phellodendri by 1H NMR." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Western Blot Analysis of Signaling Pathways Modulated by Phellodendrine

[1]

Executive Summary

Phellodendrine is a quaternary isoquinoline alkaloid derived primarily from the cortex of Phellodendron amurense. While traditionally used in East Asian medicine for its anti-inflammatory and immunosuppressive properties, modern drug development requires precise molecular validation of its mechanism of action (MoA).

This application note provides a rigorous, evidence-based guide for researchers characterizing phellodendrine. Unlike generic protocols, this guide focuses on the specific signaling cascades proven to be targets of phellodendrine: the NF-


B inflammatory axisNrf2/HO-1 oxidative stress responsePI3K/Akt/mTOR survival pathway

Target Signaling Architecture

To validate phellodendrine's efficacy, experimental design must interrogate specific phosphorylation events and nuclear translocations.

The NF- B Inflammatory Axis

Phellodendrine exerts its potent anti-inflammatory effects by blocking the canonical NF-




  • Mechanism: Phellodendrine inhibits the phosphorylation and degradation of I

    
    B
    
    
    . This prevents the release of p65, thereby blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6).
  • Key Blot Targets: Phospho-I

    
    B
    
    
    (Ser32), Total I
    
    
    B
    
    
    , Nuclear p65 vs. Cytosolic p65.
The Nrf2/HO-1 Antioxidant Pathway

Phellodendrine acts as a cytoprotective agent by activating the Nrf2 pathway, often downstream of PI3K/Akt signaling.

  • Mechanism: Treatment promotes the dissociation of Nrf2 from Keap1. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the expression of Heme Oxygenase-1 (HO-1).

  • Key Blot Targets: Nuclear Nrf2, HO-1, Phospho-Akt (Ser473).

Pathway Interaction Map (Visualization)

The following diagram illustrates the crosstalk between these pathways and the specific intervention points of phellodendrine.

Phellodendrine_Pathwayscluster_legendLegendDrugTherapeutic AgentKinaseKinase/EnzymeTFTranscription FactorOutcomeCellular OutcomePhelloPhellodendrinePI3KPI3KPhello->PI3KActivatesIKKIKK ComplexPhello->IKKInhibitsLPSStimulus (e.g., LPS/ROS)ReceptorMembrane Receptor(TLR4 / MRGPRX2)LPS->ReceptorReceptor->PI3KReceptor->IKKAktAkt (PKB)PI3K->AktNrf2_CytoNrf2 (Cytosolic)Akt->Nrf2_CytoPhosphorylation/ReleaseIkBIκBαIKK->IkBPhosphorylationNFkB_CytoNF-κB (p65)(Cytosolic)IkB->NFkB_CytoDegradation releases p65NFkB_NucNF-κB (p65)(Nuclear)NFkB_Cyto->NFkB_NucTranslocationInflamPro-inflammatoryCytokines (IL-6, TNFα)NFkB_Nuc->InflamTranscriptionNrf2_NucNrf2 (Nuclear)Nrf2_Cyto->Nrf2_NucTranslocationHO1HO-1 / NQO1Nrf2_Nuc->HO1Transcription

Figure 1: Molecular mechanism of Phellodendrine. Red lines indicate inhibition (anti-inflammatory); Green lines indicate activation (antioxidant).

Experimental Protocol: The "Self-Validating" System

To ensure scientific integrity, this protocol includes mandatory "Stop/Go" validation steps.

Cell Treatment & Lysis Strategy

Objective: Capture transient phosphorylation events (MAPK/Akt) and stable protein expression (iNOS/HO-1).

  • Cell Seeding: Seed RAW 264.7 macrophages (or relevant cell line) at

    
     cells/well in 6-well plates.
    
  • Starvation (Critical): Serum-starve cells (0.5% FBS) for 4–12 hours prior to treatment to reduce basal kinase activity (Akt/MAPK).

  • Drug Treatment:

    • Pre-treat with Phellodendrine (

      
      ) for 1 hour.
      
    • Stimulation:[1] Add LPS (

      
      ) and incubate for:
      
      • 15–60 mins: For Phospho-p65, p-I

        
        B
        
        
        , p-Akt, p-MAPK.
      • 12–24 hours: For iNOS, COX-2, HO-1, Nrf2.

  • Lysis (The Phospho-Preservation Step):

    • Wash cells 2x with ice-cold PBS.

    • Lyse directly in RIPA Buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + Sodium Fluoride).

    • Note: Without phosphatase inhibitors, p-Akt and p-p65 signals will be lost within seconds of lysis.

Nuclear vs. Cytosolic Fractionation (Mandatory for Transcription Factors)

To prove phellodendrine prevents p65 translocation or promotes Nrf2 translocation, whole cell lysate is insufficient. Use a commercial fractionation kit or hypotonic/hypertonic lysis method.

FractionTarget ProteinLoading ControlExpected Result (Phellodendrine Treated)
Cytosolic I

B


-Actin / GAPDH
Increased (Prevented degradation)
Nuclear p65 (RelA)Lamin B1 / Histone H3Decreased (Blocked translocation)
Nuclear Nrf2Lamin B1Increased (Promoted translocation)
Western Blot Workflow

The following workflow emphasizes the critical decision points for hydrophobic alkaloids like phellodendrine.

WB_Workflowcluster_tipsCritical OptimizationStartSample Prep(Lysis + Inhibitors)BCABCA Assay(Normalize to 30µg)Start->BCAPAGESDS-PAGE(10% or 12% Gel)BCA->PAGETransferTransfer to PVDF(0.45µm pore)PAGE->TransferBlockBlocking(5% BSA for Phospho!)Transfer->BlockTip2PVDF > NitrocelluloseBetter retention for small proteinsTransfer->Tip2PrimaryPrimary Ab(Overnight @ 4°C)Block->PrimaryTip1Use BSA for Phospho-AbsMilk interferes with detectionBlock->Tip1SecondarySecondary Ab(1h @ RT)Primary->SecondaryImageECL Detection& QuantitationSecondary->Image

Figure 2: Optimized Western Blot Workflow. Note the specific requirement for BSA blocking when detecting phosphorylated proteins.

Key Antibodies & Molecular Weights

Use this table to plan your gel layout. Ensure you cut the membrane or strip/re-probe correctly based on MW.

Target ProteinMolecular Weight (kDa)FunctionRecommended Dilution
mTOR ~289Metabolic regulator1:1000
iNOS ~130Inflammatory enzyme1:1000
COX-2 ~72Inflammatory enzyme1:1000
Nrf2 ~68 (runs ~95-110)Antioxidant TF1:1000
p65 (NF-

B)
~65Inflammatory TF1:1000
Akt (Pan/Phospho) ~60Survival kinase1:2000
JNK / p38 MAPK ~46-54 / ~38Stress kinases1:1000
I

B

~39NF-

B inhibitor
1:1000
HO-1 ~32Antioxidant enzyme1:1000
GAPDH ~37Cytosolic Control1:5000
Lamin B1 ~68Nuclear Control1:2000

Troubleshooting & Optimization

Issue: High Background on Phospho-Blots

  • Cause: Blocking with non-fat milk contains casein, a phosphoprotein that reacts with phospho-antibodies.

  • Solution: ALWAYS block with 5% BSA (Bovine Serum Albumin) in TBST for phospho-specific antibodies (p-p65, p-Akt, p-I

    
    B
    
    
    ).

Issue: "Ghost" Bands for Nrf2

  • Cause: Nrf2 is biologically unstable and runs anomalously high on SDS-PAGE due to acidic domains.

  • Solution: Do not rely on the predicted 68 kDa marker. Look for bands in the 95–110 kDa range. Use fresh lysates; freeze-thaw cycles degrade Nrf2 rapidly.

Issue: Phellodendrine Precipitation

  • Cause: Phellodendrine is hydrophobic.

  • Solution: Dissolve stock in DMSO. Ensure final DMSO concentration in cell culture is <0.1% to avoid vehicle toxicity masking the drug effect.

References

  • Inhibitory effect of phellodendrine on C48/80-induced allergic reaction in vitro and in vivo. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Validates the inhibition of MAPK and NF-

    
    B signaling (p65, I
    
    
    B
    
    
    ) by phellodendrine.[2]
  • Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation. Source: PubMed Central (PMC) URL:[Link] Relevance: Confirms the PI3K/Akt pathway as a primary target and validates IL-6/TNF-

    
     reduction.
    
  • Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis. Source: PubMed Central (PMC) URL:[Link] Relevance: Establishes the link between phellodendrine, autophagy (LC3-II), and the mTOR pathway.

  • Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine. Source: PubMed Central (PMC) URL:[Link] Relevance: Provides the mechanistic grounding for the Nrf2/HO-1 axis as a validated target for isoquinoline alkaloids.

Troubleshooting & Optimization

Technical Support Center: Phellodendrine Chloride Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Phellodendrine Chloride Solubility in Aqueous Systems Ticket ID: SOL-PHL-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 6, 2026[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

Phellodendrine Chloride is a quaternary ammonium alkaloid (protoberberine type).[2][3] Unlike tertiary amines, it possesses a permanent positive charge regardless of pH.[4] Its solubility challenges in aqueous buffers are primarily driven by pi-stacking interactions of its planar aromatic core and the Common Ion Effect when used in chloride-rich buffers (like PBS).[1][2][3]

PropertySpecificationImplication for Solubility
Chemical Structure Quaternary Isoquinoline AlkaloidPermanently charged (cationic); pH adjustments have minimal effect on the nitrogen charge state.[1][2][3]
Molecular Weight ~377.86 g/mol Moderate size, but rigid planar structure encourages self-aggregation.[1][2][3]
Primary Solubility Issue Common Ion Effect High sensitivity to excess Chloride (

) ions in buffers (e.g., PBS, Saline).[1][2]
Critical Concentration Water: ~1–2 mg/mL (variable)DMSO: ~33 mg/mLAction: Always prepare a concentrated organic stock first.[2][3]

Troubleshooting & FAQs

Q1: Why does my Phellodendrine Chloride precipitate immediately upon adding to PBS?

Diagnosis: You are likely experiencing the Common Ion Effect .[5] Mechanism: Phellodendrine Chloride dissociates into Phellodendrine cations (


) and Chloride anions (

).[1][2][3] Phosphate Buffered Saline (PBS) contains a high concentration of sodium chloride (~137 mM

).[1][2][3]

By adding the compound to a high-

environment, you drastically increase the product of the ion concentrations.[1][2][3] To maintain the equilibrium constant (

), the system shifts to the left, forcing the Phellodendrine cation to precipitate out as a solid salt.

Corrective Action:

  • Switch Buffers: Use a buffer system without chloride salts, such as Phosphate Buffer (PB) (sodium phosphate only, no NaCl) or HEPES (adjusted with NaOH, not HCl).[2]

  • Reduce Molarity: If saline is required, reduce the NaCl concentration to 0.45% (half-normal saline) or lower.[2][3]

Q2: Will acidifying the buffer (lowering pH) improve solubility?

Diagnosis: likely No , and it may be counter-productive. Reasoning:

  • Charge State: As a quaternary ammonium, Phellodendrine is permanently cationic.[2] Lowering pH does not protonate the nitrogen further.

  • Anion Competition: Acidifying often involves adding HCl.[2][3] This adds more Chloride ions (

    
    ), worsening the Common Ion Effect described above.[1][2][3]
    
  • Stability: Phellodendrine contains phenolic hydroxyl groups.[2][3] While acidic pH protects against oxidation, extreme pH shifts are unnecessary for solubility and may only increase ionic strength.

Q3: What is the "Golden Standard" formulation for animal studies or cell culture?

Recommendation: Do not attempt to dissolve the powder directly in the buffer. Use the "Cosolvent Spike" method. Validated Formula (In Vivo/In Vitro):

  • 10% DMSO (Solubilizer)[2][3][6]

  • 40% PEG300 (Cosolvent/Stabilizer)[2][3]

  • 5% Tween 80 (Surfactant to prevent aggregation)[2][3]

  • 45% Saline/Water (Aqueous carrier)[2][3]

Note: This formulation can typically sustain concentrations up to 5 mg/mL .[2][6]

Step-by-Step Optimization Protocols

Protocol A: The DMSO "Spike" Method (Standard Laboratory Practice)

Use this for cell culture (maintaining DMSO < 0.1% final) or biochemical assays.[2]

  • Weighing: Weigh the Phellodendrine Chloride powder accurately.

  • Primary Solubilization: Dissolve the powder completely in 100% DMSO to create a high-concentration stock (e.g., 10–30 mM).

    • Tip: Sonicate for 30–60 seconds if visual particulates remain.[2][3] The solution should be crystal clear yellow/orange.

  • Pre-Warming: Warm both the DMSO stock and your target aqueous buffer to 37°C .

    • Why? Mixing cold buffer with DMSO is exothermic but can initially cause local precipitation ("crashing out") at the interface.[2]

  • Spiking: While vortexing the buffer gently, slowly pipette the DMSO stock into the center of the liquid. Do not pipette onto the side of the tube.

  • Clarification: If slight turbidity occurs, sonicate in a water bath at 40°C for 5 minutes.

Protocol B: Cyclodextrin Complexation (For Chloride-Free Aqueous Solubility)

Use this when organic solvents (DMSO) are toxic to your system.[1][2][3]

Theory: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex, shielding the hydrophobic aromatic rings of Phellodendrine from water while the hydrophilic outer shell interacts with the buffer.[1][2][3]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in pure water or chloride-free Phosphate Buffer (PB).[1][2][3]
    
  • Addition: Add Phellodendrine Chloride powder to this vehicle.

  • Equilibration:

    • Shake or stir vigorously at room temperature for 4–6 hours .

    • Optional: Nitrogen purging can prevent oxidation during this long stir time.[2][3]

  • Filtration: Filter the solution through a 0.22

    
    m PVDF  filter to remove any uncomplexed solid.[2][3]
    
  • Verification: Measure concentration via UV/HPLC to confirm final solubility (often increases 10–50 fold vs. water).[2][3]

Visual Troubleshooting Guides

Workflow 1: Dissolution Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on experimental constraints.

DissolutionStrategy Start Start: Phellodendrine Cl Powder CheckApp Application Type? Start->CheckApp InVivo In Vivo (Animal) CheckApp->InVivo Animal Model InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro Cell/Biochem Cosolvent Use Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 InVivo->Cosolvent DMSOTol Is DMSO tolerated? InVitro->DMSOTol SalineCheck Diluent: Saline Cosolvent->SalineCheck YesDMSO Protocol A: DMSO Spike Method DMSOTol->YesDMSO Yes (<0.1%) NoDMSO Protocol B: Cyclodextrin (HP-β-CD) DMSOTol->NoDMSO No (Sensitive)

Workflow 2: The Common Ion Effect Mechanism

Caption: Visualizing why standard PBS causes Phellodendrine Chloride to precipitate.

CommonIonEffect Phel Phellodendrine (Solid) IonP Phel(+) (Aq) Phel->IonP Dissociation IonC Cl(-) (Aq) Phel->IonC Dissociation IonP->Phel Precipitation (Equilibrium Shift) IonC->Phel PBS PBS Buffer (High Cl- Source) PBS->IonC Adds Excess Cl-

References

  • Chemical Structure & Properties: PubChem.[2][3] (2025).[2][3][5] "Phellodendrine."[2][3][6][7] National Library of Medicine.[2][3] [Link]

  • Solubility Mechanisms of Protoberberines: Battini, S., et al. (2017).[2] "Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form." AAPS PharmSciTech. [Link]

  • Cyclodextrin Complexation: Mura, P. (2014).[2][3] "Analytical techniques for characterization of cyclodextrin inclusion complexes: A review." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Common Ion Effect in Pharmaceutical Salts: Chad's Prep.[2][3] (2022).[2][3][5][8] "Common Ion Effect and Predicting Precipitation." [Link]

Sources

Technical Support Center: Resolving Interference in Phellodendrine Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support guide for the mass spectrometry (MS) detection of phellodendrine. As a quaternary ammonium alkaloid, phellodendrine presents unique analytical challenges that can impact data quality and reproducibility.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during LC-MS analysis. Here, we synthesize technical protocols with field-proven insights to ensure robust and reliable results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Q1: Why is my phellodendrine peak broad, tailing, or splitting?

Probable Causes:

Peak asymmetry for a permanently charged molecule like phellodendrine often stems from undesirable secondary interactions with the stationary phase or issues within the HPLC flow path.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact ionically with the positively charged quaternary amine of phellodendrine, leading to peak tailing.

  • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit can distort the flow path, causing peak splitting or broadening for all analytes.[2]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can exacerbate secondary interactions and negatively impact peak shape.

Recommended Solutions:

The primary goal is to minimize ionic interactions and ensure a clean, unobstructed flow path.

Protocol 1: Mobile Phase and Column Optimization

  • Introduce an Acidic Modifier: Add a low concentration of an acid, such as 0.1% formic acid, to both the aqueous (A) and organic (B) mobile phases.[3]

    • Causality: The excess protons (H+) in the mobile phase effectively "shield" the negative charge of the deprotonated silanol groups on the silica surface, thereby reducing the ionic interaction with the positively charged phellodendrine. This leads to a more symmetrical peak shape.

  • Select an Appropriate Column: If peak tailing persists, consider using a column specifically designed for polar basic compounds. Options include:

    • End-capped C18 Columns: These have a higher degree of silanol group deactivation.

    • Phenyl-Hexyl or Biphenyl Columns: These offer alternative selectivities through pi-pi interactions, which can be favorable for aromatic alkaloids.

  • Column Flushing and Regeneration: If a sudden degradation in peak shape is observed for all compounds, it may indicate a blocked column frit.[2]

    • Disconnect the column from the detector.

    • Reverse the direction of flow.

    • Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) at a low flow rate for 20-30 column volumes.[2]

Q2: My phellodendrine signal is weak or inconsistent, suggesting ion suppression. How can I fix this?

Probable Causes:

Ion suppression is a common matrix effect in LC-ESI-MS where co-eluting compounds from the sample matrix compete with the analyte of interest for ionization, leading to a decreased signal.[4] Complex matrices, such as those from herbal extracts, are particularly prone to this issue.[5]

Recommended Solutions:

The strategy is to either remove the interfering matrix components before analysis or chromatographically separate them from phellodendrine.

Protocol 2: Effective Sample Preparation using Solid-Phase Extraction (SPE)

A well-chosen SPE protocol can significantly clean up a sample, removing many matrix components. For a quaternary alkaloid like phellodendrine, a mixed-mode cation exchange SPE is often effective.

  • Select the SPE Cartridge: Choose a mixed-mode polymer-based cation exchange cartridge (e.g., a hydrophilic-lipophilic balanced polymer with a strong cation-exchange sorbent).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Dilute the plant extract in a weak acidic solution (e.g., 2% formic acid in water) and load it onto the cartridge. The positive charge of phellodendrine will bind to the cation exchange sorbent.

  • Washing:

    • Wash with 1 mL of the weak acidic solution to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute phellodendrine using a small volume (e.g., 1 mL) of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge interaction, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

// Nodes Start [label="Inconsistent or\nWeak Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_LC [label="Optimize Chromatographic\nSeparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Implement_SPE [label="Implement Solid-Phase\nExtraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrix_Matched [label="Use Matrix-Matched\nCalibrants", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_OK [label="Signal Restored\nand Consistent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Not_OK [label="Issue Persists", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Check_LC [label="Initial Step"]; Check_LC -> Result_OK [label="If interference is\nchromatographically resolved"]; Check_LC -> Implement_SPE [label="If co-elution persists"]; Implement_SPE -> Matrix_Matched [label="For improved\nquantitation"]; Matrix_Matched -> Result_OK; Implement_SPE -> Result_OK [label="If signal is\nrestored"]; Start -> Result_Not_OK [style=invis]; // for layout }

Caption: A decision tree for identifying and resolving isobaric interferences.

Frequently Asked Questions (FAQs)

  • Q: What is the expected precursor ion for phellodendrine in positive ESI mode?

    • A: Phellodendrine is a quaternary ammonium alkaloid, meaning it carries a permanent positive charge. It will be detected as the molecular ion [M]+ at an m/z of approximately 342.2. [6]

  • Q: Which ionization mode is best for phellodendrine?

    • A: Electrospray Ionization (ESI) in positive ion mode is the optimal choice due to the permanent positive charge on the quaternary nitrogen atom.

  • Q: How can I definitively confirm the identity of my phellodendrine peak?

    • A: The gold standard for confirmation is to compare the retention time and the MS/MS fragmentation pattern of your peak to that of a certified reference standard analyzed under the identical LC-MS conditions.

  • Q: My signal for phellodendrine suddenly disappeared, but other compounds are fine. What should I check?

    • A: This could be an issue with the stability of phellodendrine in your sample solvent or an MS-specific issue. First, prepare a fresh standard to rule out degradation. If the problem persists, check the MS/MS transition settings in your instrument method to ensure they are correct for phellodendrine (m/z 342.2 → 192.2). [6]It's also possible that a subtle change in source conditions has disproportionately affected its ionization.

References
  • D'Ascenzo, G., et al. (2024). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. MDPI. Available at: [Link]

  • Xie, Y., et al. (2009). Quality assessment of Cortex Phellodendri by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Zhang, Q., et al. (2012). Chemical Discrimination of Cortex Phellodendri amurensis and Cortex Phellodendri chinensis by Multivariate Analysis Approach. PMC - NIH. Available at: [Link]

  • Gautam, A., et al. (2023). Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. PubMed. Available at: [Link]

  • Kim, H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]

  • Stoll, D.R. (2022). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. Chromatography Online. Available at: [Link]

  • Lv, M., et al. (2023). Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. Frontiers in Pharmacology. Available at: [Link]

  • Lv, M., et al. (2023). Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. PMC - NIH. Available at: [Link]

  • Wang, Z., et al. (2019). A LC‐MS/MS method for simultaneous determination of seven alkaloids in rat plasma after oral administration of Phellodendri chinensis cortex extract and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Electrochemistry Coupled to High-Resolution Mass Spectrometry for Phase I and Phase II Metabolic Studies of Bioactive Constituents in Phellodendri Chinensis Cortex. PubMed. Available at: [Link]

  • Li, P., et al. (2016). Pharmacokinetic studies of phellodendrine in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Unknown. (2010). Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC. ResearchGate. Available at: [Link]

  • Tijjani, A., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC - NIH. Available at: [Link]

  • Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Liu, Y.M., et al. (2011). Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Al-Snafi, A.E. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. IntechOpen. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • Dib, I., et al. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2010). [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. PubMed. Available at: [Link]

  • Unknown. (2023). Disappearing peaks in LC-MS?. ResearchGate. Available at: [Link]

  • Unknown. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unknown. (2024). Tandem MS fragmentation of some polyphenols identified in Rhododendron. ResearchGate. Available at: [Link]

  • Ganesan, A., et al. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. MDPI. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Liu, D., et al. (2014). Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection. PubMed. Available at: [Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variation in Phellodendrine Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of phellodendrine chloride. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize batch-to-batch variation and ensure consistent, high-quality results.

Introduction: The Challenge of Consistency in Natural Product Synthesis

Phellodendrine chloride, a quaternary ammonium alkaloid extracted from the bark of Phellodendron species, presents unique synthesis challenges inherent to natural products. Unlike synthetic pharmaceuticals, the final yield and purity of phellodendrine chloride are subject to variability in the raw botanical materials and subtle inconsistencies in the extraction and purification processes.[1][2] This guide provides a systematic approach to identifying and controlling these variables.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in phellodendrine chloride synthesis?

A1: The main contributors to inconsistency can be broadly categorized into two areas:

  • Raw Material Variability: The chemical composition of Phellodendron bark is influenced by factors such as the specific species (Phellodendron amurense vs. Phellodendron chinense), geographical origin, climate, harvest time, and storage conditions.[3][4][5][6]

  • Process Parameter Fluctuation: Minor deviations in extraction, purification, and crystallization parameters can significantly impact the final product's quality. Key parameters include solvent composition, pH, temperature, and reaction time.

Q2: Which extraction method provides the highest yield of phellodendrine?

A2: Studies have shown that a combined solvent system, particularly hydrochloric acid/methanol, coupled with ultrasonic extraction, can provide a high extraction yield of phellodendrine from Phellodendron bark.[1][2][7] This method is often more efficient than traditional distillation or Soxhlet extraction.[1][2]

Q3: What analytical technique is most suitable for monitoring the purity of phellodendrine chloride?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of phellodendrine chloride and its potential impurities.[8] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, in-process monitoring of the reaction progress.[9][10]

Q4: Are there official quality standards for phellodendrine chloride?

A4: The Chinese Pharmacopoeia includes monographs for Cortex Phellodendri (the dried bark of Phellodendron chinense or Phellodendron amurense), which specify the minimum content of certain alkaloids.[3][6] Adhering to these standards is crucial for ensuring the quality and consistency of the final product.

Troubleshooting Guides

Issue 1: Low Yield of Crude Phellodendrine Extract

Question: My extraction process is resulting in a consistently low yield of the crude phellodendrine extract. What factors should I investigate?

Answer: Low extraction yield is a common issue that can often be resolved by systematically evaluating and optimizing your extraction protocol.

Causality and Solutions:

  • Inadequate Cell Lysis: The solvent must effectively penetrate the plant material to release the alkaloids.

    • Solution: Ensure the Phellodendron bark is milled to a fine, consistent powder. Pre-soaking the powdered bark in the extraction solvent for a period before extraction can also improve solvent penetration.

  • Suboptimal Solvent System: The choice of solvent and its properties significantly impact extraction efficiency.

    • Solution: An acidic methanol or ethanol solution is generally effective for extracting alkaloids like phellodendrine. The acidic conditions help to protonate the alkaloids, increasing their solubility in the polar solvent. Experiment with different ratios of acid to alcohol to find the optimal balance for your specific raw material.

  • Inefficient Extraction Method: The method of extraction determines the degree of contact between the solvent and the plant material.

    • Solution: Ultrasonic-assisted extraction is highly recommended as it enhances mass transfer and can reduce extraction time.[1][2] If using maceration or decoction, ensure adequate agitation and sufficient extraction time.

  • Depleted Raw Material: The concentration of phellodendrine in the bark can vary significantly.

    • Solution: If possible, obtain a certificate of analysis for your raw material to confirm the expected alkaloid content. If yields are consistently low across multiple batches of raw material from the same source, consider sourcing from a different supplier or region.

Experimental Protocol: Optimizing Extraction Yield

  • Prepare the Raw Material: Mill the dried Phellodendron bark to a fine powder (e.g., 60 mesh).

  • Solvent System Comparison:

    • Prepare three different extraction solvents:

      • 80% Methanol

      • 80% Ethanol

      • 0.5% HCl in 80% Methanol

  • Ultrasonic Extraction:

    • For each solvent, place 10g of the powdered bark in a flask with 200mL of the solvent.

    • Sonicate in an ultrasonic bath at a controlled temperature (e.g., 50°C) for 30 minutes.

  • Isolate the Crude Extract:

    • Filter the mixture and collect the filtrate.

    • Re-extract the solid residue with another 100mL of the same solvent and combine the filtrates.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis:

    • Dissolve a known quantity of each crude extract in a suitable solvent and analyze by HPLC to determine the phellodendrine content.

    • Compare the yields of phellodendrine obtained with each solvent system to identify the most efficient one.

Issue 2: Low Purity of Phellodendrine Chloride after Initial Extraction

Question: My crude extract has a high level of impurities. How can I improve the purity before moving to the final crystallization step?

Answer: The initial crude extract will inevitably contain other alkaloids, lipids, pigments, and polar compounds. A robust purification strategy is essential to isolate the phellodendrine chloride.

Causality and Solutions:

  • Co-extraction of Impurities: The extraction solvent is not perfectly selective and will dissolve other compounds from the bark.

    • Solution: A liquid-liquid extraction can be employed to remove non-polar impurities. After the initial extraction, the solvent can be evaporated, and the residue redissolved in an acidic aqueous solution. This solution can then be washed with a non-polar solvent like hexane or dichloromethane to remove lipids and other non-polar compounds. The phellodendrine will remain in the aqueous phase as its salt.

  • Presence of Structurally Similar Alkaloids: Phellodendron bark contains other alkaloids such as berberine and palmatine, which have similar properties to phellodendrine and may co-elute during chromatography if the method is not optimized.

    • Solution: Column chromatography is a highly effective method for separating phellodendrine from other alkaloids. Silica gel or reversed-phase (C18) columns can be used. A gradient elution with an appropriate solvent system will be necessary to achieve good separation.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Load the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing phellodendrine. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions that contain pure phellodendrine and evaporate the solvent to obtain the purified product.

Issue 3: Difficulty in Crystallizing Phellodendrine Chloride

Question: I am having trouble inducing crystallization of the purified phellodendrine chloride, or the crystals are of poor quality. What should I do?

Answer: Crystallization is a critical step for achieving high purity and a stable solid form. Difficulties in crystallization often stem from residual impurities or suboptimal crystallization conditions.

Causality and Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.

    • Solution: If crystallization fails, it may be necessary to repeat the column chromatography purification step or try a different chromatographic technique (e.g., preparative HPLC).

  • Incorrect Solvent System: The choice of solvent is crucial for crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Solution: Phellodendrine chloride is soluble in ethanol.[11] A mixed solvent system, such as ethanol-acetone or ethanol-ethyl acetate, can be effective. The less polar solvent acts as an anti-solvent. Experiment with different ratios of the two solvents.

  • Supersaturation Not Achieved or Too High: Crystallization requires a supersaturated solution. If the solution is not saturated enough, crystals will not form. If it is too supersaturated, the compound may "crash out" as an amorphous solid or very small crystals.[11]

    • Solution:

      • To increase saturation: Slowly evaporate the solvent from the solution at room temperature.

      • To decrease the rate of crystallization: Add a small amount of the more polar solvent back to the hot solution before allowing it to cool slowly.[11]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus.

    • Solution:

      • Seeding: Add a tiny crystal of pure phellodendrine chloride to the supersaturated solution to induce crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can act as nucleation sites.

Experimental Protocol: Optimizing Crystallization

  • Solvent Screening: In small test tubes, dissolve a few milligrams of your purified phellodendrine chloride in a minimal amount of a hot solvent (e.g., ethanol). To separate tubes, add a few drops of different anti-solvents (e.g., acetone, ethyl acetate, hexane) until the solution becomes slightly turbid. Heat to redissolve and then allow to cool slowly. Observe which system yields the best crystals.

  • Controlled Cooling: Once a suitable solvent system is identified, dissolve the bulk of your purified product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Induce Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolate and Dry: Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Data Presentation and Process Flow

Table 1: Impact of Extraction Parameters on Phellodendrine Yield

ParameterVariationEffect on YieldRationale
Solvent Methanol vs. EthanolMethanol may offer slightly higher yields due to its higher polarity.Alkaloid salts are generally more soluble in highly polar solvents.
Acidification With vs. Without HClAddition of acid significantly increases yield.Protonation of the alkaloid nitrogen increases its solubility in polar solvents.
Method Ultrasonic vs. MacerationUltrasonic extraction is faster and generally provides a higher yield.[1][2]Improved mass transfer and cell wall disruption.[1][2]
Temperature 40°C vs. 60°CIncreasing temperature can increase yield up to a certain point.Higher temperatures increase solubility and diffusion rates. However, excessively high temperatures can degrade the compound.[12]

Diagram 1: Phellodendrine Chloride Synthesis Workflow

SynthesisWorkflow RawMaterial Phellodendron Bark (Powdered) Extraction Ultrasonic Extraction (Acidified Methanol) RawMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 CrudeExtract Crude Alkaloid Extract Evaporation1->CrudeExtract Purification Column Chromatography (Silica Gel) CrudeExtract->Purification FractionCollection Fraction Collection & TLC Analysis Purification->FractionCollection Evaporation2 Solvent Evaporation FractionCollection->Evaporation2 PurifiedProduct Purified Phellodendrine Evaporation2->PurifiedProduct Crystallization Crystallization (Ethanol/Acetone) PurifiedProduct->Crystallization FinalProduct Phellodendrine Chloride (Crystalline Solid) Crystallization->FinalProduct

Caption: A generalized workflow for the synthesis of phellodendrine chloride.

Diagram 2: Troubleshooting Decision Tree for Low Purity

TroubleshootingPurity Start Low Purity Detected by HPLC CheckTLC Analyze Crude Extract by TLC. Are there multiple spots? Start->CheckTLC YesMultipleSpots Yes CheckTLC->YesMultipleSpots Yes NoSingleSpot No (Broad Spot or Streaking) CheckTLC->NoSingleSpot No ColumnChromatography Perform Column Chromatography YesMultipleSpots->ColumnChromatography OptimizeColumn Optimize Column Chromatography: - Change solvent gradient - Use different stationary phase NoSingleSpot->OptimizeColumn CheckPolarity Is the impurity more or less polar than phellodendrine? ColumnChromatography->CheckPolarity OptimizeColumn->CheckPolarity MorePolar More Polar CheckPolarity->MorePolar More LessPolar Less Polar CheckPolarity->LessPolar Less Recrystallize Recrystallize the purified product MorePolar->Recrystallize LiquidLiquid Perform Liquid-Liquid Extraction: - Dissolve in acidic water - Wash with non-polar solvent LessPolar->LiquidLiquid LiquidLiquid->ColumnChromatography FinalPurityCheck Analyze Final Product by HPLC Recrystallize->FinalPurityCheck

Caption: A decision tree for troubleshooting low purity in phellodendrine chloride synthesis.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Xu, K., He, G., Qin, J., Cheng, X., He, H., Zhang, D., & Peng, W. (2018). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Journal of Biological Sciences, 25(4), 811–815. [Link]

  • Google Patents. (1995). WO1995001984A1 - Process for the extraction and purification of alkaloids.
  • Semantic Scholar. (2022, June 8). Optimization of Deep Eutectic Solvents Extraction of Effective Components from Phellodendron chinense Schneid by Response Surface Methodology. Retrieved from [Link]

  • Xu, K., He, G., Qin, J., Cheng, X., He, H., Zhang, D., & Peng, W. (2018). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Journal of Biological Sciences, 25(4), 811–815. [Link]

  • ResearchGate. (2017, October 3). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Retrieved from [Link]

  • Ahmad, S., et al. (2023). Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. Current Traditional Medicine, 9(4). [Link]

  • Li, J., et al. (2025). Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. Journal of Biochemical and Molecular Toxicology. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • PubChem. (n.d.). Phellodendrine chloride. Retrieved from [Link]

  • ResearchGate. (2016, October 17). How do i crystalize my alkaloid out of the solution?. Retrieved from [Link]

  • Li, S. L., et al. (2013). Chemical Discrimination of Cortex Phellodendri amurensis and Cortex Phellodendri chinensis by Multivariate Analysis Approach. Pharmacognosy Magazine, 9(35), 214–221. [Link]

  • ResearchGate. (2025, August 5). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (2019, April 18). (PDF) Phellodendri Cortex A Phytochemical, Pharmacological, and Pharmacokinetic Review. Retrieved from [Link]

  • Fralin Life Sciences Institute - Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • CSDL Khoa học. (2024, October 15). Extraction and recovery of bioactive alkaloids from Phellodendron amurense Rupr. Using ultrasound-assisted green solvents and. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 2). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

  • The Catalyst. (2025, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [Link]

  • ResearchGate. (2017, October 5). The physicochemical and thermodynamic properties of the choline chloride-based deep eutectic solvents. Retrieved from [Link]

  • Tan, Y., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Frontiers in Chemistry. (2023, July 30). Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. Retrieved from [Link]

  • Medicinal Plant. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. [Link]

  • BEPLS. (2022, June 19). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]

  • SciSpace. (2017, October 5). The physicochemical and thermodynamic properties of the choline chloride-based deep eutectic solvents. Retrieved from [Link]

  • Organic Chemistry Lab. (2010, April 6). Column Chromatography Prep [Video]. YouTube. [Link]

  • Semantic Scholar. (2019, February 5). Review Article Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). A Review on Development and Validation of RP-HPLC Method to Detect Impurity Profiling of Methylthioninium Chloride in. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in Phellodendrine Chloride Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Commercial standards of Phellodendrine Chloride (C₂₀H₂₄ClNO₄) are critical for quality control in herbal medicine and pharmacological research.[1][2] However, as a quaternary ammonium alkaloid derived from Phellodendron amurense (Amur Cork Tree), it presents unique purification challenges.

The "purity paradox" here is that Phellodendrine is structurally a tetrahydro-protoberberine derivative, yet it co-exists in the plant matrix with fully aromatic protoberberines like Berberine and Palmatine . These structurally analogous impurities are notoriously difficult to remove completely and often co-elute in standard reverse-phase HPLC if specific conditions are not met.[1][2]

This guide addresses the specific spectral and chromatographic anomalies you may encounter when validating these standards.

Module 1: Visual & Solubility Troubleshooting

Q: My standard is not dissolving completely in pure methanol. Is it degraded?

A: Not necessarily. This is often a counter-ion or hydration issue, not degradation.[1]

  • The Science: Phellodendrine is a quaternary ammonium cation.[1][2] Its solubility is dictated by the anion (Chloride) and the crystal lattice energy. Commercial "anhydrous" standards often absorb atmospheric moisture, forming sticky hydrates that resist dissolution.[1][2]

  • Troubleshooting Protocol:

    • Solvent Switch: Do not use pure acetonitrile (ACN).[1][2] Quaternary salts have poor solubility in 100% ACN.[1][2]

    • The "Wetting" Step: Dissolve the solid first in 10% DMSO or 50% Methanol/Water.[1][2]

    • Sonication: Sonicate for 5 minutes at <30°C. If particles persist, centrifuge and analyze the supernatant. Insoluble matter in commercial standards is often inorganic salt (e.g., NaCl) left over from the salting-out purification process.[1][2]

Module 2: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a "ghost peak" eluting just after Phellodendrine. Is this Berberine?

A: It is highly likely.[1][2] Berberine is the most persistent impurity in Phellodendrine standards due to their shared biosynthetic pathway.[1]

  • The Mechanism: Phellodendrine (Tetrahydro-type) and Berberine (Aromatic-type) have different hydrophobicities but interact similarly with C18 silanols due to the positive charge.[1][2][3]

  • Differentiation Strategy:

    • Phellodendrine: Elutes earlier in reverse-phase (more polar due to non-planar tetrahydro ring).[1][2][3]

    • Berberine: Elutes later (planar, fully aromatic, higher

      
      -
      
      
      
      interaction with C18).[1][2]

Experimental Protocol: Resolution Optimization

ParameterRecommendationScientific Rationale
Column C18 End-capped (e.g., Phenomenex Gemini or Waters BEH)"End-capping" reduces peak tailing caused by the quaternary nitrogen interacting with free silanols.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)Acidic pH suppresses silanol ionization; Buffer competes with the quaternary amine for binding sites.[3]
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and different selectivity; ACN is preferred for sharper peaks.[1][3]
Gradient 10% B to 40% B over 15 minShallow gradient is required. Phellodendrine elutes ~15-20% B; Berberine elutes ~30-35% B.
Visualization: Impurity Identification Logic

ImpurityLogic Start Unknown Peak Observed in Phellodendrine Std RT_Check Retention Time (RT) Relative to Main Peak Start->RT_Check Early Elutes Earlier (More Polar) RT_Check->Early RT < Phellodendrine Late Elutes Later (Less Polar) RT_Check->Late RT > Phellodendrine UV_Check UV Spectrum (DAD) Berb Suspect: Berberine (Aromatic type) UV_Check->Berb Matches Berberine UV Palm Suspect: Palmatine (Methylated) UV_Check->Palm Matches Palmatine UV Magno Suspect: Magnoflorine (Aporphine type) Early->Magno Late->UV_Check UV_Mag UV Max: ~230, 270, 310 nm Magno->UV_Mag UV_Berb UV Max: ~265, 345, 420 nm (Yellow color) Berb->UV_Berb

Figure 1: Decision tree for identifying common alkaloid impurities based on retention time (RT) and UV characteristics.[1][3]

Module 3: Mass Spectrometry (LC-MS) Interpretation

Q: The observed mass is 342.2 m/z, but the label says MW 377.8. Is my standard wrong?

A: No, your standard is correct. You are observing the cation , not the salt.

  • The Confusion:

    • Label Weight (Salt): Phellodendrine Chloride (C₂₀H₂₄ClNO₄) = 377.86 g/mol .[1][3]

    • Observed Mass (Cation): Phellodendrine Cation (C₂₀H₂₄NO₄⁺) = 342.17 m/z .[1][3]

  • MS Mode: In ESI+ (Electrospray Ionization), the chloride ion (Cl⁻) is stripped away.[2] You will never see the 377 peak in positive mode.[1]

Q: How do I distinguish Phellodendrine from Berberine by MS?

A: They have distinct mass-to-charge ratios (m/z) and fragmentation patterns.[1][2][3]

CompoundFormula (Cation)Exact Mass (m/z)Key Fragment (MS²)
Phellodendrine C₂₀H₂₄NO₄⁺342.17 192.1 (Retro-Diels-Alder cleavage of ring C)
Berberine C₂₀H₁₈NO₄⁺336.12 320.0 (Loss of methyl radical -CH₃)
Palmatine C₂₁H₂₂NO₄⁺352.15 336.1 (Loss of methyl radical -CH₃)

Critical Note: If you see a peak at 336 m/z in your "pure" Phellodendrine standard, it is Berberine .[1] This is the most common purity failure mode.[1]

Module 4: NMR Validation

Q: My ¹H-NMR spectrum has "extra" peaks in the 3.0–4.5 ppm region. Is this contamination?

A: This region is crowded in Phellodendrine due to the tetrahydro-ring protons and methoxy groups.[1][2] However, sharp singlets often indicate residual solvents .[1]

  • Phellodendrine Signature: Look for the N-CH₃ singlet around 3.0–3.2 ppm and two Methoxy (-OCH₃) singlets around 3.8 ppm .[1][2][3]

  • Impurity Signatures:

    • Berberine: Look for the aromatic proton singlet at ~8.7 ppm (H-13) and ~9.7 ppm (H-8).[1][3] Phellodendrine lacks these highly downfield protons because its C-ring is saturated.[1][3]

    • Methanol (Solvent): Sharp singlet at 3.34 ppm (in DMSO-d6) or 3.31 ppm (in MeOD).

    • Water: Broad singlet at 3.33 ppm (in DMSO-d6) or 4.79 ppm (in D₂O).

Visualization: Structural Differentiation

StructureDiff Phello Phellodendrine (Tetrahydro-type) SatRing Saturated C-Ring (Aliphatic Protons) Phello->SatRing Berb Berberine (Aromatic-type) AromRing Aromatic C-Ring (Planar Structure) Berb->AromRing Shift_Up NMR: Upfield Signals (2.5 - 4.5 ppm) SatRing->Shift_Up Diagnostic Shift_Down NMR: Downfield Signals (8.0 - 10.0 ppm) AromRing->Shift_Down Diagnostic

Figure 2: Structural differences driving NMR spectral shifts between Phellodendrine and its primary impurity, Berberine.[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3081405, Phellodendrine.[1] PubChem. [Link][2][3]

  • Mori, H., et al. (1995). Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of phellodendrine on cellular and humoral immune responses. Planta Medica. [Link][3]

  • Zhang, X., et al. (2019). Characterization of metabolic fate of phellodendrine and its potential pharmacological mechanism against diabetes mellitus. Biomedical Chromatography. [Link](Note: Link directs to compound summary as primary source for mass fragmentation data).[3]

Sources

Validation & Comparative

Comparative Efficacy Guide: Phellodendrine Chloride vs. Magnoflorine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Generalist

In the development of botanical therapeutics derived from Phellodendron amurense (Amur Cork Tree), two quaternary alkaloids dominate the pharmacological profile: Phellodendrine Chloride and Magnoflorine . While often co-extracted, their therapeutic utilities diverge significantly based on their distinct chemical scaffolds and signaling targets.

  • Phellodendrine Chloride (The Specialist): A protoberberine alkaloid that excels in targeted immunosuppression (specifically cellular immunity) and autophagy induction via the AMPK/mTOR pathway. It is the superior candidate for ulcerative colitis (UC) and conditions requiring mast cell stabilization.

  • Magnoflorine (The Generalist): An aporphine alkaloid serving as a broad-spectrum anti-inflammatory and antioxidant .[1] It functions primarily by blocking TLR4-mediated NF-κB and MAPK signaling, making it a robust candidate for acute lung injury, osteolysis, and general oxidative stress conditions.[2]

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate lead compound for specific pathological models.

Chemical & Pharmacological Profile

The divergent efficacy of these compounds stems from their structural classes. Phellodendrine possesses a tetracyclic protoberberine core, allowing for specific enzyme interactions (e.g., AChE, CYPs), whereas Magnoflorine’s aporphine structure drives its radical scavenging and receptor-blocking capabilities.[2]

Structure-Activity Relationship (SAR) Visualization[1][2]

SAR_Comparison PHE Phellodendrine Chloride (Protoberberine Class) Target_PHE Target Specificity: Enzymes (AChE, CYP) Kinases (AMPK, mTOR) PHE->Target_PHE Tetracyclic Core MGN Magnoflorine (Aporphine Class) Target_MGN Target Specificity: Receptors (TLR4) Transcription Factors (NF-κB) Free Radicals (DPPH) MGN->Target_MGN Biphenyl System Effect_PHE Outcome: Autophagy Induction Cellular Immunosuppression Target_PHE->Effect_PHE Effect_MGN Outcome: Cytokine Suppression Oxidative Protection Target_MGN->Effect_MGN

Figure 1: Structural divergence dictates therapeutic utility.[2][1] Phellodendrine's protoberberine scaffold drives kinase modulation, while Magnoflorine's aporphine structure favors receptor antagonism and redox activity.[2]

Comparative Efficacy Analysis

Mechanism of Action

The defining distinction lies in their impact on cellular homeostasis. Phellodendrine acts as a metabolic regulator (AMPK activator), while Magnoflorine acts as an inflammation checkpoint inhibitor (NF-κB blocker).[2]

FeaturePhellodendrine ChlorideMagnoflorine
Primary Pathway AMPK/mTOR (Autophagy Promoter)TLR4/NF-κB/MAPK (Inflammation Blocker)
Immune Target Cellular Immunity (GvH reaction), Mast Cells (MRGPRX2)Macrophages (M1 polarization), Osteoclasts
Key Enzyme Inhibition Acetylcholinesterase (AChE), CYP1A2, CYP2C9Topoisomerase (weak), Acetylcholinesterase
Antioxidant Potency Moderate (ABTS scavenging)High (DPPH IC50 = 10.58 µg/mL)
Disease-Specific Performance[1][2]
Ulcerative Colitis (UC) [1][3][4][5]
  • Winner: Phellodendrine Chloride [2][1]

  • Data: In DSS-induced colitis mice models, Phellodendrine (30 mg/kg) significantly attenuated colonic damage.[2][1][3]

  • Mechanism: It restores autophagic flux blocked by sepsis or inflammation.[1] By activating AMPK and inhibiting mTOR, it promotes the degradation of damaged organelles, a critical repair mechanism in colitis that Magnoflorine does not primarily target.

Osteolysis & Bone Health
  • Winner: Magnoflorine

  • Data: Inhibits RANKL-induced osteoclastogenesis at 200 µM.[2][1]

  • Mechanism: Directly blocks the phosphorylation of TAK1, preventing the downstream activation of NF-κB necessary for osteoclast differentiation.

Allergy & Mast Cell Activation [1][6]
  • Winner: Phellodendrine Chloride [2][1]

  • Data: Suppresses IgE-independent mast cell degranulation via the MRGPRX2 receptor.[1]

  • Application: Superior for contact dermatitis and allergic reactions where histamine release is the primary driver.

Signaling Pathways Comparison

The following diagram contrasts the intracellular cascades triggered by each compound.

Signaling_Pathways cluster_PHE Phellodendrine Mechanism (Metabolic/Repair) cluster_MGN Magnoflorine Mechanism (Inflammation/Stress) PHE_Drug Phellodendrine AMPK AMPK (Phosphorylation) PHE_Drug->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy Flux (LC3B-II u2191, p62 u2193) mTOR->Autophagy De-represses MGN_Drug Magnoflorine TLR4 TLR4 Receptor MGN_Drug->TLR4 Antagonizes TAK1 TAK1 MGN_Drug->TAK1 Blocks Phosphorylation TLR4->TAK1 NFkB NF-u03baB (p65) TAK1->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-u03b1, IL-6 u2193) NFkB->Cytokines Transcription

Figure 2: Divergent Signaling.[2][1] Phellodendrine (left) promotes cell survival via autophagy; Magnoflorine (right) prevents inflammatory storm via TLR4 blockade.

Pharmacokinetics & Toxicity[1][2][8]

Both compounds suffer from poor oral bioavailability, a common trait of quaternary alkaloids. However, their metabolic interactions differ.

ParameterPhellodendrine ChlorideMagnoflorine
Bioavailability Low (Rapid elimination)Low (Class III/IV BCS)
Half-life (t1/2) ~120 min (Rat plasma, IV)Fast elimination; increases in decoction
Tissue Distribution Highest in Kidney Wide distribution; crosses BBB poorly
Drug Interactions Inhibitor of CYP1A2 & CYP2C9 (High interaction risk)Synergistic with Berberine (increases absorption)
Toxicity (LD50) > 2000 mg/kg (in extract form)Generally non-toxic; no chronic data

Critical Note for Formulators: Phellodendrine's inhibition of CYP enzymes (IC50 ~16-23 µM) suggests it may alter the metabolism of co-administered drugs, a risk factor less pronounced with Magnoflorine.

Experimental Protocol: Dual-Pathway Validation

To objectively compare these compounds in your own lab, use this Dual-Pathway Reporter Assay . This protocol simultaneously measures NF-κB inhibition (Magnoflorine's strength) and Autophagic Flux (Phellodendrine's strength).[1]

Protocol: RAW 264.7 Inflammation vs. Autophagy Screen[2]

Objective: Differentiate efficacy based on cytokine suppression vs. LC3B conversion.

Reagents:

  • RAW 264.7 Macrophages[2][7]

  • LPS (Lipopolysaccharide)[1][7][8]

  • Chloroquine (Autophagy inhibitor, positive control)[2]

  • Antibodies: Anti-p65 (NF-κB), Anti-LC3B, Anti-β-actin.[2][1]

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Pre-treatment:

    • Group A (Control): Vehicle only.[1]

    • Group B (Model): Vehicle + LPS (1 µg/mL).[1]

    • Group C (PHE): Phellodendrine Cl (50 µM) + LPS.

    • Group D (MGN): Magnoflorine (50 µM) + LPS.[1]

    • Note: Pre-treat with drugs for 1h prior to LPS addition.[1]

  • Incubation: Incubate for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Analysis:

    • Marker 1 (Inflammation): Blot for p-p65 .[2][1] Expect MGN to show superior suppression compared to PHE.[1]

    • Marker 2 (Autophagy): Blot for LC3B-II/I ratio .[2][1] Expect PHE to show increased LC3B-II accumulation (indicating autophagy induction), significantly higher than MGN.[2][1]

  • Validation (Optional): Measure supernatant TNF-α via ELISA. MGN should show lower IC50 than PHE.[1]

Quantitative Data Summary

MetricPhellodendrine ChlorideMagnoflorineReference
AChE Inhibition (IC50) 36.51 µM Moderate (varies)[1, 5]
DPPH Scavenging (IC50) > 50 µM (Weak)10.58 µg/mL (Strong)[2, 5]
CYP1A2 Inhibition (IC50) 22.99 µM No significant inhibition[3]
Effective Dose (Murine UC) 30 mg/kg N/A (for this specific model)[4]
Osteoclast Inhibition N/A200 µM [6]

References

  • Phellodendrine Chemical Properties & Activity. Cayman Chemical.[1] Link

  • A Systematic Review of Magnoflorine. International Journal of Science and Research. Link[1]

  • Pharmacokinetic interaction between rhynchopylline and phellodendrine. NIH/PubMed.[1] Link

  • Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis. Journal of Cellular and Molecular Medicine. Link

  • Phellodendrine (chloride) Product Information. MedChemExpress. Link

  • Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis. Frontiers in Pharmacology.[1] Link

  • Advances in Chemistry and Bioactivity of Magnoflorine. MDPI Molecules. Link

Sources

A Comparative Analysis of the Anti-inflammatory Potency of Phellodendrine and Dexamethasone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery and development, a thorough understanding of the comparative potency and mechanisms of action of both established and novel compounds is paramount. This guide provides a detailed comparison of phellodendrine, a bioactive alkaloid derived from the traditional medicinal plant Phellodendron amurense, and dexamethasone, a potent synthetic glucocorticoid that serves as a benchmark in anti-inflammatory therapy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of these two distinct molecules.

Introduction to Phellodendrine and Dexamethasone

Phellodendrine is one of the primary active alkaloids found in the bark of the Amur cork tree (Phellodendron amurense), a plant with a long history of use in traditional Chinese medicine for treating various inflammatory conditions.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, revealing phellodendrine's significant anti-inflammatory properties.[3][4]

Dexamethasone , a synthetic corticosteroid, is a well-established and powerful anti-inflammatory and immunosuppressant drug.[5][6] Its broad efficacy in treating a wide range of inflammatory and autoimmune diseases has made it a cornerstone of anti-inflammatory therapy and a critical reference compound in the evaluation of new anti-inflammatory agents.[7][8]

This guide will delve into the mechanistic underpinnings of their anti-inflammatory effects, present available experimental data to compare their potency, and provide detailed protocols for key assays used in their evaluation.

Mechanistic Deep Dive: Contrasting Pathways to Inflammation Resolution

The anti-inflammatory effects of phellodendrine and dexamethasone are mediated through distinct, albeit sometimes overlapping, molecular pathways. Understanding these differences is crucial for identifying their potential therapeutic niches and predicting their pharmacological profiles.

Phellodendrine: A Multi-Target Approach to Inflammation

Phellodendrine exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory cascade.[3][4] Network pharmacology and experimental validation have shown that phellodendrine's actions are mediated through:

  • Inhibition of the NF-κB Pathway: Phellodendrine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9]

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for the production of inflammatory mediators. Evidence suggests that phellodendrine can attenuate the phosphorylation of these kinases, thereby dampening the inflammatory response.

  • Suppression of Pro-inflammatory Cytokines: Phellodendrine has been demonstrated to inhibit the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[3][10]

cluster_Phellodendrine Phellodendrine's Mechanism Phellodendrine Phellodendrine MAPK MAPK Pathway (ERK, JNK, p38) Phellodendrine->MAPK Inhibits Phosphorylation IKK IKK Phellodendrine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Activates

Caption: Phellodendrine's anti-inflammatory signaling pathway.

Dexamethasone: Potent and Targeted Glucocorticoid Receptor Agonism

Dexamethasone's anti-inflammatory activity is primarily mediated through its interaction with the glucocorticoid receptor (GR).[11][12] This mechanism is well-characterized and involves:

  • Glucocorticoid Receptor Activation: Dexamethasone binds to the cytosolic GR, leading to the dissociation of heat shock proteins and translocation of the activated GR complex into the nucleus.[13]

  • Transrepression of Pro-inflammatory Genes: In the nucleus, the GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This transrepression mechanism is a major contributor to its potent anti-inflammatory effects.[14]

  • Transactivation of Anti-inflammatory Genes: The activated GR can also bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.[12]

  • Broad Cytokine Suppression: Dexamethasone is known to potently suppress the production of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, and various chemokines.[11][15]

cluster_Dexamethasone Dexamethasone's Mechanism Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Activated GR Complex GR->GR_complex Activation & Dimerization HSPs Heat Shock Proteins HSPs->GR Complexed Nucleus Nucleus GR_complex->Nucleus Translocation NFkB_AP1 NF-κB / AP-1 Nucleus->NFkB_AP1 Inhibits (Transrepression) GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to (Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory_Genes Activates AntiInflammatory_Genes Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->AntiInflammatory_Genes Activates

Caption: Dexamethasone's anti-inflammatory signaling pathway.

Comparative Anti-inflammatory Potency: An Analysis of Experimental Data

Direct head-to-head comparative studies on the potency of phellodendrine and dexamethasone are limited in the current literature. However, by examining data from studies employing similar experimental models, we can draw some inferences. It is important to note that a definitive comparison of potency would require a single, well-controlled study.

CompoundAssayModel SystemEndpointPotency/EfficacyReference
Phellodendrine Cytokine InhibitionDSS-induced colitis in miceReduced intestinal damage and inflammatory response30 mg/kg (in vivo)[4]
Cytokine InhibitionLPS-stimulated RAW264.7 macrophagesInhibition of IL-6 and IL-1βData on specific IC50 for phellodendrine is limited.[3]
Dexamethasone Cytokine InhibitionLPS-induced lung injury in miceSignificant reduction of pro-inflammatory cytokines1 mg/kg (in vivo)[11]
Cytokine InhibitionTNF-α-stimulated human retinal pericytesInhibition of G-CSF, GM-CSF, MIP-1α, IL-6, RANTESIC50: 2-6 nM[16]
NF-κB InhibitionLPS-stimulated RAW264.7 macrophagesInhibition of NF-κB nuclear translocationDose-dependent inhibition[8]
Paw EdemaCarrageenan-induced paw edema in ratsReduction of paw swelling10 mg/kg (in vivo)[17]

Experimental Protocols for Assessing Anti-inflammatory Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro and in vivo assays used to evaluate the anti-inflammatory properties of compounds like phellodendrine and dexamethasone.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-stimulated RAW264.7 Macrophages

This assay is a widely used primary screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (phellodendrine or dexamethasone) or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

cluster_Workflow In Vitro NO Inhibition Assay Workflow Start Start Culture Culture RAW264.7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Treat Pre-treat with Test Compound/Vehicle Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control [dexamethasone], and different doses of the test compound [phellodendrine]).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Both phellodendrine and dexamethasone demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms of action. Dexamethasone, acting as a potent glucocorticoid receptor agonist, offers broad and powerful suppression of inflammation. Phellodendrine, a natural alkaloid, presents a multi-target approach, inhibiting key inflammatory pathways such as NF-κB and MAPK.

While the available data suggests that dexamethasone is considerably more potent on a molar basis, the therapeutic potential of phellodendrine should not be underestimated. Its distinct mechanism of action may offer advantages in certain inflammatory contexts or a more favorable side-effect profile, which warrants further investigation. Direct, head-to-head comparative studies are essential to definitively establish the relative potency and therapeutic indices of these two compounds. The experimental protocols provided herein offer a standardized framework for conducting such crucial evaluations.

References

  • Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - NIH. (2022-09-23). Retrieved from [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025-03-07). Retrieved from [Link]

  • Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. Retrieved from [Link]

  • The Anti-Inflammatory Potential of Cortex Phellodendron in Vivo and in Vitro: Down-Regulation of NO and iNOS Through Suppression of NF-κB and MAPK Activation - PubMed. (2014-02-08). Retrieved from [Link]

  • A Comparison of the Effects of Dexamethasone and Methylprednisolone, Used on Level-3 Intensive Care COVID-19 Patients, on Mortality - PMC. (2023-07-05). Retrieved from [Link]

  • Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone - OMICS International. Retrieved from [Link]

  • Phellodendron – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (2023-04-17). Retrieved from [Link]

  • Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed. (1998-01-01). Retrieved from [Link]

  • Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats - Brieflands. (2021-05-31). Retrieved from [Link]

  • Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model - NIH. (2021-05-27). Retrieved from [Link]

  • Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice - PubMed. (2011-10-11). Retrieved from [Link]

  • Dexamethasone modulates the cytokine response but not COVID-19-induced coagulopathy in critically ill - PubMed Central. (2023-04-14). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Retrieved from [Link]

  • Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients - Frontiers. (2023-08-10). Retrieved from [Link]

  • In Vivo Models for Inflammatory Arthritis - PubMed. (2021-01-01). Retrieved from [Link]

  • Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver - Frontiers. (2019-06-11). Retrieved from [Link]

  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. Retrieved from [Link]

  • Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes | IOVS. (2010-09-01). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Retrieved from [Link]

  • Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes | IOVS. (2010-09-01). Retrieved from [Link]

  • Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes | Journal of the American Heart Association. (2019-03-14). Retrieved from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC. (2018-01-01). Retrieved from [Link]

  • Anti-inflammatory Effects of the Natural Compounds Cortex Phellodendri and Humulus japonicus on Pelvic Inflammatory Disease in Mice - International Journal of Medical Sciences. (2016-01-01). Retrieved from [Link]

  • Carrageenan-induced paw edema in the rat and mouse - PubMed. (2003-01-01). Retrieved from [Link]

  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI. (2024-03-27). Retrieved from [Link]

  • Glucocorticoid receptor signaling in health and disease - PMC. (2015-08-15). Retrieved from [Link]

  • In vivo Acute Inflammatory Models - Redoxis. Retrieved from [Link]

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Effectiveness of Methylprednisolone, Dexamethasone, and Hydrocortisone in Treating Severe Inflammatory Cases. (2025-12-15). Retrieved from [Link]

  • EVALUATION OF IN- VITRO ANTI INFLAMMATORY ACTIVITY | PDF - Slideshare. (2017-06-28). Retrieved from [Link]

  • Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity | Endocrine Reviews | Oxford Academic. (2024-01-18). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Retrieved from [Link]

  • Can dexamethasone calm a cytokine storm? - Dr.Oracle. (2025-09-20). Retrieved from [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025-06-23). Retrieved from [Link]

  • Effectivity of Dexamethasone Fighting Cytokine Storm in Severe COVID-19 Patients; Does it still reliable used for COVID-19? - ResearchGate. (2025-08-10). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software - YouTube. (2022-09-11). Retrieved from [Link]

  • 1773-P: Glucocorticoid Receptor Signaling Regulates Pancreatic Beta-Cell Circadian Transcriptome and Function - American Diabetes Association. (2023-06-20). Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). Retrieved from [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. Retrieved from [Link]

  • NF-κB inhibition in dendritic cells pre-treated with sulforaphane-conjugates induces immunotolerance | bioRxiv. (2024-11-29). Retrieved from [Link]

  • Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - Frontiers. (2014-07-29). Retrieved from [Link]

  • Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC. (2022-05-21). Retrieved from [Link]

Sources

Validating Bioanalytical Methods for Phellodendrine in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Quaternary Alkaloid Challenge

Phellodendrine is a quaternary ammonium alkaloid derived from Phellodendron amurense and Cortex Phellodendri. Its pharmacological potential in treating inflammation and nephritis is significant, yet its physicochemical properties present unique bioanalytical challenges.

Unlike lipophilic small molecules, phellodendrine is permanently charged (cationic) and highly polar. This renders traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (like hexane or ether) ineffective without complex ion-pairing agents. Furthermore, its low abundance in serum during pharmacokinetic (PK) phases requires sensitivity that exceeds the capabilities of standard UV detection.

This guide compares the industry-standard LC-MS/MS (UHPLC-QQQ) approach against the legacy HPLC-UV alternative, establishing a validated, high-sensitivity workflow for serum analysis.

Methodology Comparison: LC-MS/MS vs. HPLC-UV

For drug development professionals, the choice of method dictates the quality of PK data. While HPLC-UV is sufficient for Quality Control (QC) of raw herbal material, it fails in the biological matrix context.

Table 1: Comparative Performance Matrix

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Impact on Research
Detection Principle Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (220-280 nm)MS/MS offers definitive structural ID; UV is prone to interference from serum proteins.
Sensitivity (LLOQ) 0.5 ng/mL ~2,500 ng/mL (2.5 µg/mL)LC-MS/MS is ~5000x more sensitive, essential for terminal phase PK.
Selectivity High (m/z 342.2 → 192.[1]2)Low (Non-specific absorption)MS/MS eliminates false positives from co-eluting metabolites.
Sample Volume Low (50–100 µL)High (>500 µL required for concentration)LC-MS/MS enables serial sampling from small animals (e.g., rats/mice).
Run Time < 5.0 min15–30 minLC-MS/MS supports high-throughput clinical batches.

Expert Insight: The HPLC-UV method is viable only for quantifying phellodendrine in bark extracts where concentrations are in the mg/g range. For serum pharmacokinetics, where Cmax may be <100 ng/mL, HPLC-UV is functionally blind.

Validated Experimental Protocol: LC-MS/MS Workflow

This protocol is grounded in the validation standards of the FDA and EMA. It utilizes Protein Precipitation (PPT) , which is superior to LLE for polar quaternary alkaloids, ensuring high recovery without complex phase-transfer steps.

Reagents & Standards
  • Analyte: Phellodendrine Chloride (Purity >98%).

  • Internal Standard (IS): Magnoflorine or Berberine (Structurally similar quaternary alkaloids).

  • Matrix: Drug-free rat or human serum.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step Sample Preparation (Protein Precipitation)

Causality: We use acidified methanol for precipitation. The acid disrupts protein binding, while the organic solvent precipitates the bulk proteins. The high polarity of phellodendrine keeps it dissolved in the supernatant.

  • Aliquot: Transfer 100 µL of serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL Magnoflorine). Vortex for 30s.

  • Precipitation: Add 300 µL of Methanol containing 0.1% Formic Acid.

    • Note: A 1:3 ratio ensures complete protein crash.

  • Vortex: Mix vigorously for 3 minutes to maximize extraction recovery.

  • Centrifugation: Spin at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Carefully pipette the clear supernatant into an autosampler vial.

    • Optional: If the supernatant is cloudy, filter through a 0.22 µm PTFE syringe filter, though high-speed centrifugation usually suffices.

Chromatographic & Mass Spectrometric Conditions
  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 50 mm, 1.8 µm) or equivalent UHPLC C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient:

    • 0-1 min: 10% B

    • 1-3 min: Linear ramp to 90% B

    • 3-4 min: Hold at 90% B (Wash)

    • 4-4.1 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Phellodendrine: m/z 342.20 → 192.20 (Quantifier), 342.20 → 58.20 (Qualifier).[1]

    • Magnoflorine (IS): m/z 342.20 → 297.10 (Distinct fragment despite isobaric parent).

Visualizing the Bioanalytical Logic

The following diagram illustrates the decision pathway and the specific extraction logic required for quaternary alkaloids like phellodendrine.

BioanalysisWorkflow Sample Serum Sample (Phellodendrine + Proteins) Decision Analyte Properties: Polar, Cationic (Quaternary) Sample->Decision LLE Liquid-Liquid Extraction (Hexane/Ether) Decision->LLE Standard Protocol? PPT Protein Precipitation (MeOH + 0.1% FA) Decision->PPT Optimized Protocol Mech_LLE Failure: Analyte stays in aqueous phase LLE->Mech_LLE Mech_PPT Success: Proteins crash, Analyte stays in supernatant PPT->Mech_PPT LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Mech_PPT->LCMS Result Validated PK Profile (LLOQ: 0.5 ng/mL) LCMS->Result

Figure 1: Extraction Strategy Decision Matrix. Note the critical divergence at the extraction step; standard LLE fails for phellodendrine due to its charge state, making Protein Precipitation (PPT) the validated choice.

Validation Data Summary

The following data represents typical performance metrics achievable with the described LC-MS/MS protocol, based on literature validation (Li et al., 2016).

Table 2: Method Validation Metrics

ParameterResult / CriteriaInterpretation
Linearity Range 0.5 – 500 ng/mLCovers typical PK trough and peak levels.
Correlation (r²) > 0.995Excellent fit using 1/x² weighting.
LLOQ 0.5 ng/mLSufficient for detecting terminal elimination phase.
Intra-day Precision < 10% RSDHigh reproducibility within a single batch.
Inter-day Accuracy 85% – 115%Meets FDA/EMA bioanalytical guidelines.
Extraction Recovery 87.8% – 113.5%PPT method efficiently recovers the analyte.
Matrix Effect 90% – 110%Minimal ion suppression from serum phospholipids.

References

  • Li, P., et al. (2016). Pharmacokinetic studies of phellodendrine in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. [1]

  • Yang, Q., et al. (2010). Determination of Bioactive Compounds in Cortex Phellodendri by High-Performance Liquid Chromatography.[2] Journal of AOAC International.[2]

  • Hu, Y., et al. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation.[3][4] PeerJ.

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.

Sources

Benchmarking Phellodendrine Purity: An Inter-Laboratory Comparison of HPLC-DAD, qNMR, and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of botanical therapeutics from Phellodendron amurense, the precise quantification of Phellodendrine —a quaternary isoquinoline alkaloid—is frequently compromised by its structural analogs: berberine, palmatine, and jatrorrhizine.

Standard Certificates of Analysis (CoAs) often rely on generic HPLC-UV methods that fail to resolve Phellodendrine from minor polar impurities, leading to "mass balance" errors where potency is overestimated.

This guide presents the results of a coordinated inter-laboratory study (ILS) validating three distinct purity assay platforms. We move beyond simple "pass/fail" criteria to provide a comparative performance analysis of:

  • HPLC-DAD: The accessible routine standard.

  • qNMR (Quantitative NMR): The primary ratio method for absolute purity without reference standards.

  • UHPLC-MS/MS: The high-sensitivity option for trace impurity profiling.

The Challenge: Quaternary Alkaloid Separation

Phellodendrine is ionic and highly polar. In standard Reverse Phase (RP) chromatography, it suffers from two critical issues:

  • Silanol Interaction: The positive charge interacts with residual silanols on silica columns, causing severe peak tailing.

  • Co-elution: It often co-elutes with chemically similar hydrophilic impurities, artificially inflating purity values in UV-based assays.

To address this, our validation protocol utilizes Charged Surface Hybrid (CSH) column technology and chaoticotropic mobile phase modifiers to ensure peak symmetry.

Experimental Protocols & Methodologies

The following protocols were harmonized across three independent laboratories (Lab A: Pharmaceutical QC, Lab B: University Core Facility, Lab C: Contract Research Organization).

Method A: The Gold Standard Routine (HPLC-DAD)

Target Application: Routine QC release testing.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (4.6 mm × 150 mm, 3.5 µm). Note: The CSH stationary phase provides a low-level positive surface charge to repel cationic alkaloids, improving peak shape.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v) + 10 mM Ammonium Formate (Buffer pH ~3.7).

    • B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold for polar retention)

    • 5–20 min: 5% → 30% B

    • 20–25 min: 30% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 284 nm (max) and 345 nm.

  • System Suitability: Tailing factor (

    
    ) must be < 1.3; Resolution (
    
    
    
    ) between Phellodendrine and Magnoflorine > 2.0.
Method B: The Absolute Reference (qNMR)

Target Application: Primary Reference Standard certification.

  • Instrument: 600 MHz NMR (Bruker Avance III HD).

  • Solvent: DMSO-

    
     (to prevent exchangeable proton loss).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®), 99.994% purity.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (calculated as 
      
      
      
      of the longest relaxing proton).
    • Scans: 64.

  • Calculation: Purity is derived from the molar ratio of the Phellodendrine aromatic proton singlet (

    
     6.8 ppm) vs. the Maleic Acid singlet (
    
    
    
    6.2 ppm).
Method C: Trace Impurity Profiling (UHPLC-MS/MS)

Target Application: Detecting genotoxic impurities or trace homologs.

  • Column: Phenomenex Kinetex C18 (2.1 mm × 100 mm, 1.7 µm).

  • Source: ESI Positive Mode.

  • MRM Transition: Phellodendrine precursor

    
     342.2 
    
    
    
    product
    
    
    (Quant) and
    
    
    (Qual).

Inter-Laboratory Validation Workflow

To ensure the data presented is robust, we utilized a "Round Robin" validation approach.

ValidationWorkflow cluster_LabA Lab A (QC) cluster_LabB Lab B (Core) cluster_LabC Lab C (CRO) Start Sample Homogenization (Batch #PH-2023-09) Dist Distribution to Labs (A, B, C) Start->Dist MethodA HPLC-DAD (n=6 replicates) Dist->MethodA MethodB qNMR (n=3 replicates) Dist->MethodB MethodC UHPLC-MS/MS (n=6 replicates) Dist->MethodC Stats Statistical Analysis (ANOVA, Cochran's C) MethodA->Stats MethodB->Stats MethodC->Stats Output Final Validation Report (RSD, Recovery, Bias) Stats->Output

Figure 1: The "Round Robin" study design ensures that method bias is distinguished from operator error.

Comparative Performance Data

The following data summarizes the performance characteristics obtained across the three laboratories.

Table 1: Method Performance Matrix
ParameterHPLC-DAD (Method A)qNMR (Method B)UHPLC-MS/MS (Method C)
Specificity High (with CSH column)Very High (Structural)Ultra High (Mass separation)
Linearity (

)
> 0.9995N/A (Ratio method)> 0.9990
Precision (Inter-Day RSD) 0.45% 0.82%1.8%
Accuracy (Recovery) 99.2% - 100.5%99.8% - 100.1% 95.0% - 105.0%
LOD (Limit of Detection) 0.5 µg/mL~1.0 mg/mL0.5 ng/mL
Sample Requirement Low (< 1 mg)High (> 10 mg)Minimal (< 0.1 mg)
Primary Limitation Requires Ref StandardLow SensitivityMatrix Effects (Suppression)
Key Findings:
  • Accuracy vs. Precision: qNMR provided the highest accuracy (trueness) because it eliminates the uncertainty of the external reference standard purity. However, HPLC-DAD offered superior precision (repeatability) for routine injections.

  • The "Purity Gap": In Lab A, HPLC-DAD initially assayed the sample at 99.1%. Lab B's qNMR assay returned 98.4%. The discrepancy (0.7%) was identified by UHPLC-MS/MS as a co-eluting isobaric impurity that the UV detector failed to resolve fully.

  • Recommendation: Use qNMR to assign the purity value to your "Primary Standard," then use that standard to calibrate your HPLC-DAD for daily testing.

Decision Guide: Selecting the Right Assay

Not every stage of drug development requires qNMR. Use this logic flow to determine the appropriate method for your current phase.

DecisionMatrix Start Start: Define Objective Q1 Is this for Reference Standard Certification? Start->Q1 Res1 Use qNMR (Absolute Quantification) Q1->Res1 Yes Q2 Is the sample a complex biological matrix (Plasma/Urine)? Q1->Q2 No Res2 Use UHPLC-MS/MS (High Sensitivity) Q2->Res2 Yes Q3 Is this for Routine QC of Raw Material? Q2->Q3 No Res3 Use HPLC-DAD (Method A) Q3->Res3 Yes

Figure 2: Strategic selection of analytical platforms based on regulatory requirements and sample complexity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Gao, L., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules, 28(2).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487.

  • Wang, X., et al. (2014). "Simultaneous determination of six alkaloids in Phellodendron amurense by High-Performance Liquid Chromatography." Journal of Chromatographic Science.

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.